molecular formula C8H11ClN2O2 B1405148 Methyl 2-(aminomethyl)nicotinate hydrochloride CAS No. 151509-01-2

Methyl 2-(aminomethyl)nicotinate hydrochloride

Cat. No.: B1405148
CAS No.: 151509-01-2
M. Wt: 202.64 g/mol
InChI Key: YJQDCBSPMOIYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)nicotinate hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQDCBSPMOIYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-(aminomethyl)nicotinate hydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)nicotinate is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a primary amine and a methyl ester on a pyridine scaffold, makes it a highly versatile building block for synthesizing a diverse range of biologically active compounds.[1][3] The nicotinic acid core is a well-established scaffold in drug discovery, with derivatives showing potential as antifungal, anti-inflammatory, and neuroactive agents.[4][5] This technical guide provides a comprehensive overview of the primary, field-proven synthetic pathways to Methyl 2-(aminomethyl)nicotinate and its subsequent conversion to the stable hydrochloride salt, intended as a practical resource for laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 2-(aminomethyl)nicotinate and its hydrochloride salt is presented below. The hydrochloride salt is often preferred in development settings due to its enhanced stability and solubility.[3]

PropertyMethyl 2-(aminomethyl)nicotinate (Free Base)This compoundSource(s)
CAS Number 734510-19-1151509-01-2[6]
Molecular Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂[6]
Molecular Weight 166.18 g/mol 202.64 g/mol [2][6]
Physical Form Solid (inferred)Solid[2][6]
Storage Conditions 2-8°C, Sealed in dry2-8°C, Inert atmosphere[2][6]

Overview of Primary Synthetic Strategies

Two principal and robust synthetic routes for the preparation of Methyl 2-(aminomethyl)nicotinate have been established in the literature.[1] The choice between these pathways often depends on the availability and cost of the starting materials, desired scale, and safety considerations.

  • Route 1: Halogenation-Amination Sequence: A two-step pathway starting from the commercially available 2-methylnicotinate methyl ester.

  • Route 2: Direct Nitrile Reduction: A more direct approach that involves the chemical reduction of a nitrile precursor, Methyl 2-cyanonicotinate.

The following diagram provides a high-level overview of these divergent synthetic strategies.

G cluster_0 Synthetic Strategies cluster_1 Route 1 cluster_2 Route 2 SM1 2-Methylnicotinate Methyl Ester STEP1 Chlorination SM1->STEP1 SM2 Methyl 2-Cyanonicotinate STEP3 Nitrile Reduction SM2->STEP3 INT1 Methyl 2-(chloromethyl)nicotinate STEP2 Amination INT1->STEP2 STEP1->INT1 PRODUCT Methyl 2-(aminomethyl)nicotinate STEP2->PRODUCT STEP3->PRODUCT SALT Salt Formation (HCl) PRODUCT->SALT FINAL Methyl 2-(aminomethyl)nicotinate Hydrochloride SALT->FINAL

Caption: High-level overview of the two primary synthetic routes.

Route 1: Synthesis via Chlorination and Amination

This pathway is a classic strategy for functional group interconversion, transforming a relatively unreactive methyl group into a primary amine via a halogenated intermediate.[1]

Step 1.1: Chlorination of 2-Methylnicotinate Methyl Ester

Causality and Expertise: Direct conversion of the C-2 methyl group to an aminomethyl group is challenging. Therefore, a two-step process is employed. The methyl group is first converted into a chloromethyl group, introducing an excellent leaving group (chloride) for subsequent nucleophilic substitution. The described protocol utilizes an N-oxidation/rearrangement/chlorination sequence, which is a common method for activating methyl groups on pyridine rings.

Experimental Protocol:

  • N-Oxidation: To a solution of 2-methyl nicotinate methyl ester (1.0 eq) in dichloromethane, add m-chloroperbenzoic acid (m-CPBA, ~1.5 eq). The mixture is stirred at room temperature, typically overnight.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture's pH is adjusted to 7-8 using a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted further with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

  • Chlorination: After filtration and solvent removal under reduced pressure, the resulting residue is treated with phosphorus oxychloride (POCl₃) and refluxed for several hours.[1] This step both chlorinates the methyl group and removes the N-oxide.

  • Final Work-up and Purification: Excess POCl₃ is carefully removed under vacuum. The residue is cautiously poured into ice water and neutralized to a weakly alkaline pH with solid sodium carbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude Methyl 2-(chloromethyl)nicotinate is then purified by flash column chromatography.[1]

G start Start: 2-Methylnicotinate Methyl Ester in DCM step1 1. Add m-CPBA 2. Stir overnight (N-Oxidation) start->step1 step2 3. Adjust pH to 7-8 (NaHCO₃) 4. Extract with DCM step1->step2 step3 5. Wash, Dry, Concentrate step2->step3 intermediate Crude N-Oxide step3->intermediate step4 6. Add POCl₃ 7. Reflux 4h (Chlorination) intermediate->step4 step5 8. Remove excess POCl₃ 9. Quench in ice water 10. Neutralize (Na₂CO₃) step4->step5 step6 11. Extract with EtOAc 12. Wash, Dry, Concentrate step5->step6 step7 13. Purify via Column Chromatography step6->step7 end End: Methyl 2-(chloromethyl)nicotinate step7->end

Caption: Experimental workflow for the chlorination of 2-methylnicotinate.

Step 1.2: Amination of Methyl 2-(chloromethyl)nicotinate

Causality and Expertise: With a reactive chloromethyl intermediate in hand, the primary amine can be introduced. While direct amination with ammonia is possible, it risks forming secondary and tertiary amine byproducts due to over-alkylation. The Gabriel synthesis is a superior method for obtaining a clean primary amine.[1] It utilizes potassium phthalimide as an ammonia surrogate, which can only alkylate once, thus preventing byproduct formation.

Experimental Protocol (Gabriel Synthesis):

  • Alkylation: Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add potassium phthalimide and heat the mixture to drive the SN2 reaction. Monitor the reaction's completion by TLC.[1]

  • Hydrazinolysis: Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in ethanol or methanol. Add hydrazine hydrate and reflux the mixture.[1] The hydrazine cleaves the phthalimide group, liberating the desired primary amine and forming a stable phthalhydrazide precipitate.

  • Work-up and Purification: After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate, containing the product, is concentrated. The crude product can be purified further by column chromatography or by proceeding directly to salt formation.[1]

Route 2: Synthesis via Nitrile Reduction

This pathway offers a more convergent and atom-economical approach, directly converting a cyano group into the target aminomethyl functionality in a single reductive step.[1]

Causality and Expertise: Catalytic hydrogenation is a highly effective and clean method for reducing nitriles to primary amines. The choice of catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is crucial for efficiency. During the reduction, partially reduced imine intermediates can react with the final amine product to form secondary amines. To suppress this side reaction, the hydrogenation is often performed in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.[1]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent like methanol or ethanol. Add ammonia to the solution to act as a suppressant for secondary amine formation.[1]

  • Catalyst Addition: Carefully add a hydrogenation catalyst, such as Raney Nickel or 5-10% Palladium on carbon (Pd/C), to the solution under an inert atmosphere.[1]

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 50°C) until hydrogen uptake ceases, which signals the completion of the reaction.[1]

  • Work-up: After depressurizing and purging the vessel with an inert gas, the catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude Methyl 2-(aminomethyl)nicotinate.[1]

G start Start: Methyl 2-Cyanonicotinate in Methanol/Ammonia step1 1. Add Catalyst (e.g., Raney Ni or Pd/C) start->step1 step2 2. Seal & Purge Vessel 3. Pressurize with H₂ step1->step2 step3 4. Stir vigorously until H₂ uptake ceases step2->step3 step4 5. Depressurize & Purge 6. Filter off catalyst (through Celite) step3->step4 step5 7. Concentrate filtrate under reduced pressure step4->step5 end End: Crude Methyl 2-(aminomethyl)nicotinate step5->end

Caption: Experimental workflow for the catalytic hydrogenation of a nitrile.

Final Step: Hydrochloride Salt Formation

Causality and Expertise: The free base of Methyl 2-(aminomethyl)nicotinate is often an oil or low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to store, weigh, and handle.[2][3] The salt formation is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the crude or purified Methyl 2-(aminomethyl)nicotinate free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.[2]

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise. The hydrochloride salt will precipitate out of the solution.[2]

  • Isolation: Collect the solid precipitate by filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum to yield the final this compound.[2]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented pathways. The choice between the halogenation-amination sequence and the direct nitrile reduction depends on factors such as starting material availability, scalability, and control over byproduct formation. The Gabriel synthesis variant of the amination route offers excellent control for producing a clean primary amine, while the nitrile reduction route provides a more direct and atom-economical alternative. Both routes culminate in a simple salt formation step to yield the stable and easily handled hydrochloride salt, a valuable intermediate for further research and drug development.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry and drug development.[1][2] Its structure, which incorporates a primary amine, a methyl ester, and a pyridine scaffold, presents multiple reaction sites for synthetic elaboration.[1][2] This unique combination of functional groups makes it an attractive starting material for creating diverse molecular libraries and synthesizing complex, biologically active compounds.[2] Pyridine derivatives, in general, are foundational in pharmaceutical science, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anti-infective, anti-inflammatory, and anti-cancer properties.[3][4][5]

This technical guide offers a comprehensive overview of the chemical and physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing synthesized data on its identity, synthesis, characterization, and handling. While specific biological data on this particular molecule is limited in the public domain, this guide also explores its potential applications by drawing logical inferences from structurally related nicotinic acid derivatives.[1][6]

Section 1: Core Chemical Identity and Physicochemical Properties

The hydrochloride salt of Methyl 2-(aminomethyl)nicotinate is generally preferred in research and development settings due to its enhanced stability and solubility compared to the free base.[7] The fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers

Property Value Source
IUPAC Name methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride [8]
CAS Number 151509-01-2 [1][8][9][10][11][12]
Molecular Formula C₈H₁₁ClN₂O₂ [1][6][9][10][11]
Molecular Weight 202.64 g/mol [1][6][9]
SMILES O=C(OC)C1=C(CN)N=CC=C1.[H]Cl [7][10]

| InChI Key | YJQDCBSPMOIYHF-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid, White to off-white [1][6]
Purity Typically ≥97% [1][9]

| Storage Conditions | 2-8°C, Inert atmosphere, Sealed in dry environment |[1][6][10][13] |

Section 2: Synthesis and Purification

While detailed, peer-reviewed synthetic protocols for this compound are not widely published, its synthesis can be achieved through established organic chemistry transformations.[1][6] The following sections describe the most plausible synthetic routes.

Synthetic Route: Amination of a Halogenated Precursor

A practical and frequently cited hypothetical route begins with a brominated or chlorinated nicotinate ester.[1][2] The process involves a nucleophilic substitution reaction to introduce the amine, followed by salt formation to yield the stable hydrochloride product.

The causality behind this experimental design is straightforward:

  • Amination: The primary amine is introduced by displacing a good leaving group (e.g., bromide) with an amine source. Using a solution of ammonia in methanol provides a high concentration of the nucleophile and a polar solvent to facilitate the reaction.[1]

  • Work-up: An aqueous work-up with sodium bicarbonate is crucial to neutralize any hydrobromic acid byproduct and to remove excess ammonia, ensuring the free base of the desired product is extracted into the organic phase.[1]

  • Salt Formation: Conversion to the hydrochloride salt is performed to enhance the compound's stability and ease of handling. The precipitation from a non-polar solvent like diethyl ether ensures a high yield of the purified salt.[1]

Detailed Experimental Protocol: Synthesis

This protocol is based on general organic chemistry principles for similar transformations and should be optimized for specific laboratory conditions.[1]

Objective: To synthesize this compound from Methyl 2-(bromomethyl)nicotinate.

Materials:

  • Methyl 2-(bromomethyl)nicotinate

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (solution in diethyl ether)

Procedure:

  • Amination: Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.[1]

  • To the stirred solution, add a 7N solution of ammonia in methanol (approx. 10 eq) dropwise.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Work-up and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.[1]

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether.[1]

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.[1]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum to yield this compound as a solid.[1]

G cluster_synthesis Synthesis Workflow start Methyl 2-(bromomethyl)nicotinate amination Amination (NH3 in MeOH, DCM) start->amination workup Aqueous Work-up (NaHCO3, Brine) amination->workup extraction Extraction & Drying (DCM, MgSO4) workup->extraction evaporation Evaporation extraction->evaporation freebase Crude Free Base evaporation->freebase salt_formation Salt Formation (HCl in Et2O) freebase->salt_formation filtration Filtration & Drying salt_formation->filtration product Methyl 2-(aminomethyl)nicotinate HCl filtration->product

Caption: Workflow for the synthesis of Methyl 2-(aminomethyl)nicotinate HCl.

Section 3: Structural Elucidation and Characterization

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum (in a suitable deuterated solvent like DMSO-d₆ or D₂O) is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet corresponding to the three protons of the methyl ester (-OCH₃), and a singlet for the two protons of the aminomethyl group (-CH₂NH₂).[6]

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include N-H stretching from the amine, a strong C=O stretch from the ester, and C=C/C=N stretching vibrations from the pyridine ring.[6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular weight of the free base (C₈H₁₀N₂O₂) at approximately 166.18 g/mol , corresponding to the [M+H]⁺ ion.[1][6]

Detailed Experimental Protocol: Characterization

Objective: To confirm the identity and assess the purity of the synthesized product.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and atom connectivity.[1]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using ESI-MS to determine the molecular weight and confirm the molecular formula by observing the mass-to-charge ratio (m/z) of the molecular ion.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like TFA).

    • Inject a sample solution to assess the purity, which is determined by the peak area percentage of the main component.[1]

G cluster_characterization Characterization Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms hplc HPLC sample->hplc structure Confirm Structure nmr->structure mw Confirm Mol. Weight ms->mw purity Assess Purity hplc->purity

Caption: Workflow for the characterization of synthesized product.

Section 4: Stability and Handling

Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Stability and Storage
  • Storage Conditions: Suppliers recommend storing this compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6][10][13] The container should be tightly sealed and kept in a dry, well-ventilated area to prevent degradation from moisture and air.[13]

  • Chemical Stability: While specific stability data is limited, studies on the structurally related methyl nicotinate show excellent stability in aqueous solutions stored at 4°C for extended periods (over two years), with the major degradation product being nicotinic acid.[14] This suggests that the ester linkage in this compound is reasonably stable under refrigerated conditions.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, so precautions are based on general protocols for related chemical structures and supplier recommendations.[6][13] The hazards of the related compound methyl nicotinate include skin irritation, serious eye irritation, and potential respiratory irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound.[6][13]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust.[6][13]

  • Handling Procedures: Avoid contact with skin and eyes.[13] Avoid generating dust.[18] Wash hands thoroughly after handling. Keep the compound away from incompatible materials like strong oxidizing agents.[13]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[16][17]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[17][19]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][17]

    • If Swallowed: Rinse mouth with water and consult a physician.[17]

Section 5: Potential Applications and Biological Context

While there is a lack of specific, peer-reviewed data on the biological activity of this compound, its structural features and classification suggest significant potential in drug discovery.[1][6]

Role as a Versatile Chemical Building Block

The compound's bifunctional nature—a nucleophilic primary amine and an ester on a pyridine core—makes it a highly valuable intermediate.[2] It is commercially listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[9] The pyridine ring is a common pharmacophore in medicinal chemistry, known to participate in hydrogen bonding with biological targets and enhance the pharmacokinetic properties of drug candidates.[5]

Inferred Biological Activity from Nicotinate Derivatives

The biological profile of this specific isomer is uncharacterized, but the activities of related nicotinic acid derivatives provide a logical starting point for investigation.

  • Vasodilation: Nicotinic acid and its esters are well-known for causing cutaneous vasodilation (flushing).[1][20] This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), which act on vascular smooth muscle to increase blood flow.[20][21] It is plausible that Methyl 2-(aminomethyl)nicotinate could exhibit similar properties.

  • Lipid Modification: At pharmacological doses, nicotinic acid alters plasma lipid profiles, notably by increasing high-density lipoprotein (HDL) cholesterol.[20][22] This action is mediated through the G protein-coupled receptor GPR109A (HCA₂).[20][22]

  • Other Potential Activities: Research on various nicotinic acid derivatives has explored their potential for anti-inflammatory, antifungal, and cardiovascular effects, highlighting the broad therapeutic potential of this chemical class.[1]

G cluster_moa Inferred Mechanism of Action of Nicotinates nicotinate Nicotinic Acid Derivative receptor Receptor Activation (e.g., GPR109A) nicotinate->receptor prostaglandin Prostaglandin D2 Release receptor->prostaglandin vasodilation Vasodilation (Increased Blood Flow) prostaglandin->vasodilation

Caption: Inferred signaling pathway for nicotinate-induced vasodilation.

Conclusion

This compound is a chemical intermediate with significant potential for drug discovery and medicinal chemistry. This guide has consolidated the available information regarding its chemical identity, physicochemical properties, plausible synthetic routes, and analytical characterization methods. While its specific biological profile remains to be elucidated, its structural relationship to other bioactive nicotinates and its classification as a protein degrader building block mark it as a compound of high interest. Further research is necessary to fully explore its pharmacological activities and validate its potential as a precursor to novel therapeutics.

References

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Pharmacological Territory

Methyl 2-(aminomethyl)nicotinate hydrochloride stands as a pyridine derivative of significant interest within the landscape of medicinal chemistry. While its utility as a versatile synthetic building block is acknowledged, its intrinsic biological activity and mechanism of action remain largely uncharted in publicly available scientific literature.[1][2] This guide, crafted for the discerning researcher, ventures beyond the known, synthesizing available data on structurally related analogs to propose a cogent, testable hypothesis for its pharmacological function. We present not a static review, but a dynamic roadmap for investigation, complete with detailed experimental protocols designed to rigorously interrogate our proposed mechanism. Our core directive is to empower the scientific community to unlock the therapeutic potential of this enigmatic compound.

Section 1: The Central Hypothesis - A Tale of Two Pathways

The chemical architecture of this compound, featuring a nicotinic acid backbone, offers compelling clues to its potential biological targets. Its closest well-documented relative, methyl nicotinate, is known to exert its effects primarily through the prostaglandin signaling cascade, leading to vasodilation.[3][4][5] This established precedent forms the bedrock of our primary hypothesis.

Primary Hypothesis: this compound functions as a modulator of the prostaglandin pathway. Upon administration, we postulate that it either directly or indirectly stimulates the release of prostaglandins, particularly prostaglandin D2 (PGD2) and E2 (PGE2), from local tissues. This, in turn, activates prostanoid receptors on vascular smooth muscle cells, leading to vasodilation and potentially mediating anti-inflammatory and analgesic effects.[3][4] The presence of the aminomethyl group at the 2-position may influence its potency, selectivity, or metabolic stability compared to the parent methyl nicotinate.

Secondary Hypothesis: Given the nicotinic acid scaffold, a secondary, plausible mechanism involves interaction with nicotinic acetylcholine receptors (nAChRs). While less likely to be the primary mode of action for vasodilatory effects, certain nAChR subtypes are implicated in inflammation and pain signaling. Therefore, a comprehensive investigation should not discount a potential modulatory role at these receptors.

This guide will focus on providing the experimental framework to dissect the primary hypothesis, which is grounded in more direct analog evidence.

Section 2: Deconstructing the Mechanism - In Vitro Validation

To systematically test our primary hypothesis, a series of in vitro experiments are essential. These assays are designed to be self-validating, with each step providing a piece of the mechanistic puzzle.

Quantifying Prostaglandin Release

The cornerstone of our hypothesis is the compound's ability to induce prostaglandin release. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose.

Experimental Protocol: Prostaglandin E2 (PGE2) Release Assay

  • Objective: To quantify the release of PGE2 from a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) following treatment with this compound.

  • Materials:

    • HUVECs

    • Cell culture medium (e.g., EGM-2)

    • This compound (test compound)

    • Arachidonic acid (positive control)

    • Indomethacin (negative control, a COX inhibitor)

    • PGE2 ELISA kit

    • Phosphate-buffered saline (PBS)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment (for negative control): To a subset of wells, add indomethacin (e.g., 10 µM) and incubate for 1 hour.

    • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Include wells with medium only (vehicle control) and arachidonic acid (e.g., 10 µM) as a positive control.

    • Incubation: Incubate the plates for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C in a humidified incubator with 5% CO2.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

    • ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Data Analysis: Calculate the concentration of PGE2 in each sample using a standard curve. Compare the PGE2 levels in the test compound-treated wells to the vehicle control.

Interrogating the Cyclooxygenase (COX) Enzymes

To determine if the compound directly interacts with the enzymes responsible for prostaglandin synthesis, COX-1 and COX-2 inhibition assays are crucial.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To assess the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme immunoassay (EIA) kit

    • Test compound dissolved in DMSO

    • Celecoxib (selective COX-2 inhibitor, reference drug)

    • Diclofenac (non-selective COX inhibitor, reference drug)

  • Procedure:

    • Assay Preparation: The assay is typically performed in a 96-well plate format as per the EIA kit manufacturer's protocol.

    • Compound Addition: Add various concentrations of the test compound and reference drugs to the appropriate wells.

    • Enzyme and Substrate Addition: Add the respective COX enzyme (COX-1 or COX-2) and arachidonic acid (substrate) to initiate the reaction.

    • Incubation and Detection: Incubate the plate for the recommended time, then add the developing reagents to stop the reaction and generate a colorimetric signal.

    • Data Analysis: Measure the absorbance using a plate reader. Calculate the IC50 values (the concentration required to inhibit 50% of the enzyme activity) from the concentration-response curves.

Parameter Hypothesized Outcome for Test Compound Interpretation
PGE2 Release Significant, dose-dependent increase compared to vehicle control.Supports the hypothesis that the compound stimulates the prostaglandin pathway.
COX-1/COX-2 IC50 High IC50 values (low potency) or no significant inhibition.Suggests the compound does not directly inhibit COX enzymes, but rather acts upstream to cause substrate release.
Vasodilation in Aortic Rings Dose-dependent relaxation of pre-constricted aortic rings.Confirms a direct vasodilatory effect on vascular smooth muscle.
Paw Edema Reduction Significant reduction in paw volume compared to the control group.Indicates in vivo anti-inflammatory activity.
Increased Pain Threshold Increased latency to response in the hot plate test or reduced writhing.Demonstrates in vivo analgesic properties.[6][7]

Section 3: From Benchtop to Biological Systems - Ex Vivo and In Vivo Corroboration

Positive in vitro results necessitate validation in more complex biological systems to confirm physiological relevance.

Ex Vivo Assessment of Vasodilation

The isolated tissue bath (aortic ring assay) provides a functional measure of a compound's direct effect on blood vessels.

Experimental Protocol: Aortic Ring Assay

  • Objective: To evaluate the vasodilatory effect of this compound on isolated rat aortic rings.

  • Materials:

    • Male Wistar rats

    • Krebs-Henseleit solution

    • Phenylephrine (vasoconstrictor)

    • Acetylcholine (endothelium-dependent vasodilator)

    • Sodium nitroprusside (endothelium-independent vasodilator)

    • Isolated tissue bath system with force transducers

  • Procedure:

    • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

    • Mounting: Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes. Check the viability of the endothelium by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

    • Compound Testing: Pre-constrict the rings with phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of the test compound to the bath and record the relaxation response.

    • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction.

In Vivo Models of Inflammation and Nociception

To investigate the potential anti-inflammatory and analgesic effects suggested by the hypothesized mechanism, rodent models are indispensable.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Objective: To assess the in vivo anti-inflammatory activity of the test compound.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally to groups of mice or rats.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Objective: To evaluate the peripheral analgesic activity of the test compound.[6][7]

  • Procedure:

    • Administer the test compound or vehicle to groups of mice.

    • After the pre-treatment period, inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

    • Compare the number of writhes in the treated groups to the vehicle control group.

Section 4: Visualizing the Path Forward

To aid in conceptualizing the proposed mechanism and experimental workflows, the following diagrams are provided.

Hypothesized_Mechanism Compound Methyl 2-(aminomethyl) nicotinate hydrochloride Cell Endothelial/Epithelial Cell Compound->Cell Acts on PLA2 Phospholipase A2 Cell->PLA2 Activates Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA Cleaves COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGD2) COX->PGs Converts to Receptor Prostanoid Receptor PGs->Receptor Binds to VSMC Vascular Smooth Muscle Cell Receptor->VSMC Activates Relaxation Vasodilation / Relaxation VSMC->Relaxation Results in

Caption: Hypothesized signaling pathway for this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Functional Assay cluster_invivo In Vivo Corroboration PGE2 PGE2 Release Assay (ELISA) Aorta Aortic Ring Assay PGE2->Aorta Positive Result Leads to COX_assay COX-1/COX-2 Inhibition Assay COX_assay->PGE2 Provides Context for Edema Paw Edema Model (Anti-inflammatory) Aorta->Edema Positive Result Leads to Writhing Writhing Test (Analgesic) Edema->Writhing Corroborates with

Caption: A logical workflow for the experimental investigation of the topic compound.

Conclusion: From Hypothesis to Discovery

The therapeutic potential of this compound remains a compelling unknown. This guide has laid out a foundational hypothesis, grounded in the pharmacology of its structural analogs, and provided a detailed, multi-faceted experimental strategy for its validation. By systematically progressing through the in vitro, ex vivo, and in vivo protocols detailed herein, researchers can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent for conditions involving inflammation, pain, or vascular dysfunction. The path from a chemical entity to a therapeutic reality is paved with rigorous, hypothesis-driven research, and this guide serves as the initial blueprint for that journey.

References

Methyl 2-(aminomethyl)nicotinate Hydrochloride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-(aminomethyl)nicotinate hydrochloride (CAS Number: 151509-01-2), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's chemical identity, plausible synthetic pathways, and its prospective applications, grounded in the principles of organic chemistry and insights from related molecular structures. While comprehensive experimental data for this specific molecule is not widely published, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for its utilization. We will delve into its physicochemical properties, propose detailed synthetic protocols with mechanistic underpinnings, and explore its potential as a scaffold for novel therapeutic agents. All information is supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound presents itself as a strategically valuable intermediate in the lexicon of synthetic chemistry. Its structure is characterized by a pyridine ring substituted with a methyl ester and a primary aminomethyl group. This unique arrangement of functional groups—a nucleophilic primary amine and an electrophilic ester—on a biologically relevant pyridine core makes it a highly versatile scaffold for the construction of more complex molecular architectures.[1] The hydrochloride salt form enhances the compound's stability and solubility, rendering it more amenable to a variety of reaction conditions and formulation studies.[2]

The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of the aminomethyl group offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the methyl ester is amenable to hydrolysis or amidation to further diversify the molecular structure. Consequently, this compound is a key intermediate for the synthesis of compounds with potential therapeutic applications in areas such as neurological disorders, inflammation, and cardiovascular diseases.[2]

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 151509-01-2[3][4]
Molecular Formula C₈H₁₁ClN₂O₂[3][4]
Molecular Weight 202.64 g/mol [3][4]
Appearance White to off-white solid[1]
Storage Conditions 2-8°C, under an inert atmosphere, dry[1][3]
Purity Typically ≥97%[4]

Synthetic Pathways: A Mechanistic Perspective

While detailed, validated synthetic protocols for this compound are not extensively documented in peer-reviewed literature, its synthesis can be logically approached from commercially available precursors. Below are two plausible and mechanistically distinct synthetic routes.

Route 1: Synthesis from Methyl 2-(bromomethyl)nicotinate

This route involves a nucleophilic substitution reaction where the bromide is displaced by an amine source, followed by the formation of the hydrochloride salt.

Experimental Protocol (Hypothetical):

  • Amination: Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath. To this stirred solution, add a 7N solution of ammonia in methanol (10 equivalents) dropwise.[3] Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Purification and Salt Formation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude Methyl 2-(aminomethyl)nicotinate free base.[3] Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.[3]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.[3]

Causality in Experimental Choices:

  • The use of a large excess of ammonia in methanol drives the reaction towards the desired primary amine and minimizes the formation of secondary and tertiary amine byproducts.

  • The initial cooling to 0°C helps to control the exothermicity of the reaction.

  • The aqueous sodium bicarbonate work-up neutralizes any excess acid and facilitates the extraction of the free base into the organic layer.

  • Formation of the hydrochloride salt not only purifies the compound through precipitation but also improves its stability for long-term storage.

Synthesis_Route_1 Start Methyl 2-(bromomethyl)nicotinate Intermediate Methyl 2-(aminomethyl)nicotinate (Free Base) Start->Intermediate 1. NH3 (7N in MeOH), DCM 2. NaHCO3 (aq) work-up Product Methyl 2-(aminomethyl)nicotinate HCl Intermediate->Product HCl in Diethyl Ether Synthesis_Route_2 Start 2-Methylnicotinate Methyl Ester Intermediate1 Methyl 2-(bromomethyl)nicotinate Start->Intermediate1 NBS, AIBN, CCl4 Intermediate2 Methyl 2-(aminomethyl)nicotinate (Free Base) Intermediate1->Intermediate2 NH3 (7N in MeOH), DCM Product Methyl 2-(aminomethyl)nicotinate HCl Intermediate2->Product HCl in Diethyl Ether Reactivity_Diagram Core Methyl 2-(aminomethyl)nicotinate HCl Aminomethyl Group Methyl Ester Group Amine_Reactions Acylation (Amides) Reductive Amination (2° Amines) Sulfonylation (Sulfonamides) Alkylation Core:amine->Amine_Reactions Nucleophilic Reactions Ester_Reactions Hydrolysis (Carboxylic Acid) Amidation (Amides) Reduction (Alcohol) Core:ester->Ester_Reactions Electrophilic Reactions

References

An In-depth Technical Guide to Methyl 2-(aminomethyl)nicotinate Hydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development.[1] Its unique bifunctional structure, incorporating both a primary amine and a methyl ester on a pyridine scaffold, presents a versatile platform for the synthesis of diverse and complex molecules.[2][3] This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical methodologies. While specific biological data for this compound is limited in the public domain, we will explore the known activities of structurally related nicotinic acid analogs to infer its potential pharmacological profile and guide future research endeavors.[1][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. This compound offers a strategic advantage on both fronts. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The presence of a reactive aminomethyl group and a methyl ester at the 2 and 3 positions, respectively, allows for sequential or orthogonal functionalization, enabling the rapid generation of compound libraries for high-throughput screening.[1][2]

While extensive peer-reviewed studies on the specific biological activities of this compound are not yet available, the broader family of nicotinic acid derivatives has a rich history of pharmacological relevance, with members exhibiting anti-inflammatory, antifungal, and cardiovascular effects.[1][4][5] This guide will therefore synthesize the available chemical data for the title compound with the biological insights from its analogs to provide a holistic perspective for the research community.

Physicochemical Properties and Data Summary

The hydrochloride salt of Methyl 2-(aminomethyl)nicotinate is generally favored in research settings due to its enhanced stability and solubility.[6] The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 151509-01-2[1][6][7][8]
Molecular Formula C₈H₁₁ClN₂O₂[1][3][6][8]
Molecular Weight 202.64 g/mol [1][3][6][8]
Physical Form Solid, white to off-white[1][3]
Purity Typically ≥97%[1][8]
Storage Conditions 2-8°C, Inert atmosphere[1][3]
IUPAC Name methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride[7]
SMILES O=C(OC)C1=C(CN)N=CC=C1.[H]Cl[6]

Synthetic Pathways and Methodologies

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature.[3] However, based on fundamental principles of organic chemistry and documented routes for analogous compounds, two primary synthetic strategies can be proposed.[2]

Route 1: Halogenation and Amination of a Methylnicotinate Precursor

This common pathway commences with a commercially available 2-methylnicotinate ester and proceeds through a halogenated intermediate.[2]

Synthetic_Route_1 start 2-Methylnicotinate Methyl Ester inter Methyl 2-(chloromethyl)nicotinate start->inter Chlorination (e.g., NCS) final Methyl 2-(aminomethyl)nicotinate inter->final Amination (e.g., NH3 or Gabriel Synthesis) hcl_salt Methyl 2-(aminomethyl)nicotinate Hydrochloride final->hcl_salt HCl in ether

Caption: Synthetic workflow for Route 1 via a chlorinated intermediate.

3.1.1. Experimental Protocol: Chlorination and Amination

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate [2]

  • To a solution of 2-methylnicotinate methyl ester (1.0 eq) in a suitable solvent, add N-chlorosuccinimide (NCS).

  • Initiate the reaction, for example, with AIBN or light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, perform an aqueous work-up. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield Methyl 2-(chloromethyl)nicotinate.

Step 2: Amination to Methyl 2-(aminomethyl)nicotinate [1]

  • Direct Amination:

    • Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Add an excess of ammonia solution (e.g., 7N in Methanol, 10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude free base.

  • Alternative via Gabriel Synthesis: [2]

    • Dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF and add potassium phthalimide.

    • Heat the mixture to facilitate the SN2 reaction, monitoring by TLC.

    • After completion, remove the solvent and dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

    • Add hydrazine hydrate and reflux the mixture.

    • After work-up to remove the phthalhydrazide, the crude amine is isolated.

Step 3: Salt Formation [1]

  • Dissolve the crude free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route 2: Reduction of a Nitrile Precursor

An alternative strategy involves the reduction of a nitrile group, offering a more direct route to the aminomethyl functionality.[2]

Synthetic_Route_2 start Methyl 2-cyanonicotinate final Methyl 2-(aminomethyl)nicotinate start->final Reduction (e.g., H₂, Pd/C or LiAlH₄) hcl_salt Methyl 2-(aminomethyl)nicotinate Hydrochloride final->hcl_salt HCl in ether

Caption: Synthetic workflow for Route 2 via reduction of a nitrile.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Characterization_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) synthesis->ms Molecular Weight Verification hplc HPLC synthesis->hplc Purity Assessment confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation hplc->confirmation

Caption: General workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include aromatic protons of the pyridine ring, a singlet for the methyl ester protons, and a singlet for the aminomethyl protons.[1][3]

  • Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and confirm the molecular formula.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for assessing the purity of the final compound, with purity determined by the peak area percentage.[1][9]

Biological Activity and Potential Applications (Inferred from Analogs)

As previously noted, there is a lack of specific biological activity data for this compound in the public domain.[1][3][4] However, the extensive research on related nicotinic acid derivatives provides a strong basis for postulating its potential therapeutic applications.

Anti-inflammatory Potential

Many nicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Some novel nicotinate derivatives have demonstrated potent and selective inhibition of COX-2, which is a key enzyme in inflammation and pain pathways.[5]

Table 2: In Vitro COX-1/COX-2 Inhibition by Nicotinate Derivatives [5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[5]

This suggests that the Methyl 2-(aminomethyl)nicotinate scaffold could be a promising starting point for developing novel COX-2 inhibitors.

Antifungal Activity

Derivatives of 2-aminonicotinamide have shown potent in vitro antifungal activity, including against fluconazole-resistant strains of Candida albicans.[4][5] These compounds are thought to inhibit glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for fungal cell wall integrity.[4]

Table 3: Antifungal Activity of 2-Aminonicotinamide Derivatives [5]

CompoundTarget OrganismMIC₈₀ (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0313 - 2.0
11h Fluconazole-resistant C. albicans0.0313 - 2.0
Vasodilatory Effects

Other isomers of methyl nicotinate are well-known for their vasodilatory properties, causing localized cutaneous erythema.[1][10] This effect is primarily mediated by the release of prostaglandins (specifically Prostaglandin D2) and involves local sensory nerves.[10][11] While the 2-(aminomethyl) substitution may alter this activity, it remains a plausible area of investigation, particularly for topical applications.

Vasodilation_Pathway MN Topical Methyl Nicotinate (Analog) Skin Skin Cells MN->Skin COX COX Enzymes Skin->COX Nerves Sensory Nerves Nerves->COX PGs Prostaglandin Release (e.g., PGD₂) COX->PGs Vessels Vascular Smooth Muscle PGs->Vessels Vaso Vasodilation (Increased Blood Flow) Vessels->Vaso

Caption: Inferred mechanism of vasodilation by methyl nicotinate analogs.

Future Perspectives and Conclusion

This compound is a compound with considerable, yet largely untapped, potential in drug discovery.[1] Its value as a synthetic building block is clear, offering access to novel chemical space.[2] The primary challenge and opportunity lie in the systematic evaluation of its biological activity.

Future research should focus on:

  • Screening: Subjecting the compound and its derivatives to a broad range of biological assays, particularly those focused on inflammation, fungal infections, and cardiovascular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the amine and ester functionalities to establish clear SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for any identified bioactive derivatives.

References

Navigating the Bioactivity of the Methyl 2-(aminomethyl)nicotinate Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific biological activity data for Methyl 2-(aminomethyl)nicotinate hydrochloride. This technical guide, therefore, focuses on the known biological activities of structurally related compounds, particularly derivatives of nicotinic acid and 2-aminonicotinamide. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and are intended to provide a contextual framework for researchers and drug development professionals interested in the potential of the Methyl 2-(aminomethyl)nicotinate scaffold.

Introduction to the Nicotinate Scaffold in Drug Discovery

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The pyridine ring of the nicotinate structure serves as a versatile scaffold for the development of novel therapeutic agents. Strategic modifications to this core have led to the discovery of compounds with anti-inflammatory, antifungal, vasodilatory, and enzyme-inhibitory properties. While direct biological data for this compound is not presently available, an analysis of its close structural relatives provides valuable insights into its potential pharmacological profile and illuminates promising avenues for future research. This guide synthesizes the current understanding of these related compounds to inform the rational investigation of the title compound.

Potential Therapeutic Applications Based on Analogous Compounds

The structural features of this compound—a pyridine core with an aminomethyl group at the 2-position and a methyl ester at the 3-position—suggest several plausible biological activities when compared to its analogs. The following sections explore these potential applications, detailing the established activities of related nicotinic acid derivatives.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Novel series of nicotinic acid derivatives have been synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Certain analogs have demonstrated highly potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain, while showing weaker inhibition of the constitutively expressed COX-1, suggesting a reduced risk of gastrointestinal side effects.[1][2]

Key Insights from Analog Studies:

  • Several nicotinic acid derivatives exhibit COX-2 inhibitory activity comparable to the standard drug, Celecoxib.[1]

  • The anti-inflammatory potential of these compounds has been confirmed in vivo using the carrageenan-induced rat paw edema model.[1]

  • Histopathological studies of potent analogs have shown a favorable gastric safety profile with no ulceration.[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nicotinate Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47
Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

The data presented in Table 1 underscores the potential of the nicotinate scaffold for developing selective COX-2 inhibitors. The aminomethyl substitution in this compound could be explored for its influence on COX-2 binding and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for assessing the COX-1 and COX-2 inhibitory activity of a test compound, adapted from methodologies used for analogous nicotinic acid derivatives.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione, Hematin

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing necessary co-factors.

  • Incubation: In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the test compound or reference inhibitor. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

  • PGE2 Quantification: Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: COX-2 Mediated Inflammation

The diagram below illustrates the inflammatory pathway involving COX-2 and the point of inhibition for nicotinic acid derivatives.

COX2_Pathway Cellular Stimuli Cellular Stimuli Membrane Phospholipids Membrane Phospholipids Cellular Stimuli->Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinic acid derivatives.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity.[3][4] These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a crucial pathway for fungal cell wall integrity.[3] The presence of the 2-amino group on the pyridine ring appears to be a key feature for this activity.

Key Insights from Analog Studies:

  • Several 2-aminonicotinamide derivatives exhibit potent activity against Candida albicans, including fluconazole-resistant strains, with MIC80 values in the sub-micromolar range.[3][4]

  • The mechanism of action involves targeting the fungal cell wall and reducing the GPI anchor content on the cell surface.[3]

  • Structure-activity relationship studies indicate that substitutions on the amide nitrogen significantly influence antifungal potency.[3]

Table 2: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

Compound IDTarget OrganismMIC80 (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0625
11h Fluconazole-resistant C. albicans0.0625
11g C. parapsilosis0.125
11h C. parapsilosis0.25
11g Cryptococcus neoformans0.0313
11h Cryptococcus neoformans0.0313
Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[3][4]

Given that this compound shares the 2-aminomethyl pyridine core, it is a prime candidate for evaluation as a potential antifungal agent.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing and is appropriate for evaluating the minimum inhibitory concentration (MIC) of novel compounds.

Objective: To determine the MIC80 of this compound against various fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compound (dissolved in DMSO)

  • Reference antifungal (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound and reference drug in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well, including a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC80 is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity (growth) compared to the growth control well, as measured by a spectrophotometer at a specified wavelength.

Conceptual Workflow: Investigating a Novel Nicotinate Derivative

The following diagram outlines a logical workflow for the initial biological characterization of a novel compound like this compound, based on the known activities of its analogs.

Investigation_Workflow Compound_Synthesis Synthesis & Purification of Methyl 2-(aminomethyl)nicotinate HCl Initial_Screening Primary Biological Screening Compound_Synthesis->Initial_Screening Anti_Inflammatory In Vitro COX-1/COX-2 Inhibition Assay Initial_Screening->Anti_Inflammatory Antifungal Antifungal Susceptibility Testing (MIC) Initial_Screening->Antifungal Vasodilation Ex Vivo Vasodilation Assay Initial_Screening->Vasodilation Hit_Identification Hit Identification & Potency Determination (IC50/MIC) Anti_Inflammatory->Hit_Identification Antifungal->Hit_Identification Vasodilation->Hit_Identification Secondary_Assays Secondary & Mechanistic Assays Hit_Identification->Secondary_Assays If Active In_Vivo_Inflammation In Vivo Model (e.g., Carrageenan-induced Paw Edema) Secondary_Assays->In_Vivo_Inflammation MoA_Antifungal Mechanism of Action Studies (e.g., GPI Biosynthesis) Secondary_Assays->MoA_Antifungal Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A logical workflow for the biological evaluation of the title compound.

Vasodilatory Effects: The Prostaglandin Pathway

Topically applied Methyl nicotinate, an isomer of the title compound, is a known rubefacient, inducing local cutaneous erythema through vasodilation.[5][6] Studies have elucidated that this effect is primarily mediated by the prostaglandin pathway and involves local sensory nerves.[5]

Key Mechanistic Insights:

  • The vasodilatory response to methyl nicotinate is significantly reduced by non-steroidal anti-inflammatory drugs (NSAIDs), indicating a dependency on cyclooxygenase activity and prostaglandin synthesis.[5]

  • Local anesthetics also diminish the response, suggesting the involvement of sensory nerve activation.[5]

  • The nitric oxide (NO) pathway does not appear to play a significant role in methyl nicotinate-induced vasodilation.[5]

This established mechanism for a closely related isomer provides a strong rationale for investigating this compound for similar properties, which could be relevant in topical formulations for pain relief or improving local blood flow.[6][7]

Conclusion and Future Directions

While the biological activity of this compound remains to be explicitly defined, the extensive research on its structural analogs within the nicotinic acid family provides a robust foundation for predicting its potential therapeutic applications. The evidence strongly suggests that this compound warrants investigation as a selective COX-2 inhibitor for anti-inflammatory applications and as an antifungal agent targeting the fungal cell wall. Its potential for vasodilatory effects should also be considered. The experimental protocols and workflows detailed in this guide offer a clear and logical path for the initial characterization of this promising scaffold. Future research should focus on synthesizing and systematically evaluating this compound in the assays described to validate these hypotheses and unlock its full therapeutic potential.

References

Unlocking the Therapeutic Potential of Methyl 2-(aminomethyl)nicotinate hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative with a chemical scaffold suggestive of diverse pharmacological potential.[1] However, a significant gap exists in the scientific literature regarding its specific biological activities and therapeutic targets.[2] This technical guide provides a comprehensive framework for elucidating the therapeutic promise of this compound. By leveraging structure-activity relationship (SAR) analyses of analogous nicotinic acid derivatives, we postulate potential therapeutic targets and outline a rigorous, multi-tiered experimental workflow for their identification and validation. This document serves as a roadmap for researchers, offering detailed protocols and a logical framework to navigate the early stages of drug discovery for this intriguing molecule.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a pyridine ring substituted with a methyl ester and an aminomethyl group.[3] Its hydrochloride salt form enhances stability and solubility, making it amenable to biological screening.[3] While its synthesis and basic physicochemical properties are documented, its biological profile remains largely unexplored.[1][4] The nicotinic acid core, however, is a well-established pharmacophore present in numerous therapeutic agents with a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[5][6] This structural relationship to known bioactive molecules strongly suggests that this compound may interact with valuable therapeutic targets.

This guide will first delve into the chemical characteristics of this compound, followed by an evidence-based postulation of its potential therapeutic targets by drawing parallels with structurally similar compounds. The core of this document is a detailed, phased experimental strategy for systematically identifying and validating these putative targets, complete with step-by-step protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number151509-01-2[1][7]
Molecular FormulaC₈H₁₁ClN₂O₂[1]
Molecular Weight202.64 g/mol [1][8]
Physical FormSolid[1]
Storage Conditions2-8°C, Inert atmosphere[1]

Postulated Therapeutic Targets: An SAR-Guided Approach

The therapeutic potential of this compound can be inferred by examining the known biological activities of its structural analogs.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid itself is the endogenous ligand for the G-protein coupled receptor GPR109A, but the broader family of nicotinic acid derivatives has been explored as modulators of nicotinic acetylcholine receptors (nAChRs).[9][10] These ligand-gated ion channels are implicated in a variety of neurological and inflammatory disorders.[10] The presence of the pyridine nitrogen and the aminomethyl group in this compound presents a structural motif that could potentially interact with nAChR binding sites.

Cyclooxygenase (COX) Enzymes

Several nicotinic acid derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11][12] The anti-inflammatory potential of these compounds is a significant area of research.[13][14] The substitution pattern on the pyridine ring of this compound could favor binding to the active site of COX enzymes.

Other Potential Targets

Derivatives of nicotinic acid have also been investigated for a range of other biological activities, including:

  • Antifungal properties: Some 2-aminonicotinamide derivatives inhibit fungal cell wall biosynthesis.[13]

  • Cardiovascular effects: Nicotinic acid is a well-known lipid-lowering agent, and its derivatives often exhibit vasodilatory properties.[6][9]

  • Enzyme inhibition: Various aminomethyl and alkoxymethyl derivatives have been studied as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[14]

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial to unravel the therapeutic targets of this compound. The following multi-phase workflow provides a comprehensive strategy.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: Cellular & In Vivo Confirmation a In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) b High-Throughput Screening (HTS) (Biochemical & Cellular Assays) a->b Guide Assay Selection c Dose-Response & Potency Determination (IC50/EC50) b->c d Direct Binding Assays (SPR, ITC, Radioligand Binding) c->d e Mechanism of Action Studies (Enzyme Kinetics, Signaling Pathway Analysis) d->e f Cellular Target Engagement Assays (CETSA) g In Vivo Proof-of-Concept Studies (Animal Models of Disease) f->g

Caption: A three-phase workflow for the identification and validation of therapeutic targets.

Phase 1: In Silico and High-Throughput Screening

Objective: To computationally predict potential binding partners of this compound.

Methodology:

  • Molecular Docking:

    • Protocol:

      • Obtain the 3D structure of this compound from a chemical database or generate it using molecular modeling software.

      • Prepare a library of 3D structures of potential protein targets (e.g., nAChR subtypes, COX-1, COX-2).

      • Perform molecular docking simulations using software like AutoDock or Glide to predict the binding affinity and pose of the compound within the active sites of the target proteins.

      • Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize potential targets.

  • Pharmacophore Modeling:

    • Protocol:

      • Identify a set of known active ligands for a specific target family (e.g., COX-2 inhibitors).

      • Generate a pharmacophore model that represents the key chemical features required for biological activity.

      • Screen the 3D structure of this compound against the pharmacophore model to assess its fit.

Objective: To experimentally screen this compound against a panel of diverse biological targets.

Methodology:

  • Biochemical Assays:

    • Protocol (Example: COX Inhibition Assay):

      • Prepare assay plates containing recombinant human COX-1 and COX-2 enzymes.

      • Add arachidonic acid as the substrate.

      • Add varying concentrations of this compound.

      • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based detection method.

      • Calculate the percent inhibition of enzyme activity at each compound concentration.

  • Cellular Assays:

    • Protocol (Example: nAChR Functional Assay):

      • Use a cell line stably expressing a specific nAChR subtype (e.g., α7 nAChR).

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • Add this compound at various concentrations.

      • Stimulate the cells with a known nAChR agonist (e.g., acetylcholine).

      • Measure the change in intracellular calcium levels using a fluorescence plate reader.

      • Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Phase 2: Target Validation and Elucidation

Objective: To quantify the potency of this compound against the "hit" targets identified in Phase 1.

Methodology:

  • Protocol:

    • Perform the relevant biochemical or cellular assay with a wider range of compound concentrations (typically a 10-point serial dilution).

    • Plot the percent inhibition or activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Objective: To confirm a direct physical interaction between the compound and the target protein.

Methodology:

  • Surface Plasmon Resonance (SPR):

    • Protocol:

      • Immobilize the purified target protein on a sensor chip.

      • Flow solutions of this compound at various concentrations over the chip.

      • Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound.

      • Determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Protocol:

      • Place the purified target protein in the sample cell of the calorimeter.

      • Inject small aliquots of a concentrated solution of this compound into the sample cell.

      • Measure the heat released or absorbed upon binding.

      • Determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Phase 3: Cellular and In Vivo Confirmation

Objective: To verify that the compound interacts with its intended target in a cellular context.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol:

      • Treat intact cells with this compound.

      • Heat the cell lysates to various temperatures.

      • Separate the soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

      • A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Methodology:

  • Protocol (Example: Carrageenan-Induced Paw Edema Model for Inflammation):

    • Induce inflammation in the hind paw of rodents by injecting carrageenan.

    • Administer this compound orally or intraperitoneally at various doses.

    • Measure the paw volume at different time points after carrageenan injection.

    • Compare the reduction in paw edema in the treated groups to a vehicle control group.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery, yet its full potential can only be realized through a systematic and rigorous investigation of its biological targets. The workflow presented in this guide provides a clear and actionable path for researchers to follow, from initial in silico predictions to in vivo validation. The insights gained from these studies will be instrumental in determining the therapeutic areas where this compound could make a significant impact and will guide future lead optimization efforts to enhance its potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Structural Analogs of Methyl 2-(aminomethyl)nicotinate hydrochloride: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs of Methyl 2-(aminomethyl)nicotinate hydrochloride. This pyridine derivative, while not extensively characterized in public literature, presents a versatile scaffold for medicinal chemistry and drug development.[1][2] This document outlines rational design strategies for novel analogs, detailed synthetic methodologies based on established principles, and robust protocols for their characterization and biological evaluation. By synthesizing current knowledge on nicotinic acid derivatives and related heterocyclic compounds, this guide aims to empower researchers to unlock the therapeutic potential of this chemical space.

Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, and its derivatives are known to exhibit a wide array of biological activities.[3][4] These range from lipid-lowering and vasodilatory effects to potential applications in treating neurological and inflammatory disorders.[3][4][5] The core pyridine ring, substituted with various functional groups, serves as a privileged scaffold in drug discovery. This compound, with its aminomethyl and methyl ester functionalities, offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.[1] Although specific biological data for this compound is scarce, its structural similarity to other bioactive molecules suggests a high potential for diverse pharmacological activities.[2]

Physicochemical Properties of the Core Compound

A summary of the available data for this compound is presented below.

PropertyValueSource
CAS Number 151509-01-2[1][6]
Molecular Formula C₈H₁₁ClN₂O₂[1][6]
Molecular Weight 202.64 g/mol [1][6]
Physical Form Solid[1]
Storage Conditions 2-8°C, Inert atmosphere[1]

Strategic Design of Structural Analogs

The design of structural analogs should be guided by a systematic exploration of the structure-activity relationship (SAR). The core structure of this compound can be dissected into three key regions for modification:

  • The Pyridine Ring: Introduction of substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to biological targets.

  • The Aminomethyl Group at C2: This primary amine is a key site for derivatization. Acylation, alkylation, and arylation can lead to a diverse library of amides, secondary, and tertiary amines with varied physicochemical properties.

  • The Methyl Ester at C3: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced with other bioisosteres to alter solubility, metabolic stability, and hydrogen bonding potential.

Analog_Design_Strategy Core_Structure Methyl 2-(aminomethyl)nicotinate Pyridine_Ring_Mods Pyridine Ring Modifications (Halogens, Alkyl, Alkoxy) Core_Structure->Pyridine_Ring_Mods Modulate Electronics & Sterics Amine_Mods Aminomethyl Modifications (Acylation, Alkylation, Arylation) Core_Structure->Amine_Mods Introduce Diverse Functionalities Ester_Mods Ester/Carboxyl Modifications (Hydrolysis, Amidation, Bioisosteres) Core_Structure->Ester_Mods Alter Solubility & H-Bonding

Caption: Rational design strategy for analogs of Methyl 2-(aminomethyl)nicotinate.

Synthetic Methodologies for Analog Generation

The synthesis of analogs can be approached through several established routes in organic chemistry. Below are detailed, step-by-step protocols for key transformations.

Synthesis of the Core Intermediate: Methyl 2-(chloromethyl)nicotinate

A common precursor for the synthesis of 2-aminomethyl derivatives is the corresponding 2-chloromethyl compound.[7]

Protocol:

  • Starting Material: 2-Methylnicotinic acid methyl ester.

  • Chlorination: To a solution of 2-methylnicotinic acid methyl ester in a suitable solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

  • Reaction: Reflux the mixture under inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield Methyl 2-(chloromethyl)nicotinate.[7]

Synthesis of the Primary Amine Core

The primary amine can be introduced via displacement of the chloride or through reduction of a nitrile.

Route 1: Amination of Methyl 2-(chloromethyl)nicotinate [7]

  • Reaction: Dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF. Add an excess of an ammonia source, such as a 7N solution of ammonia in methanol.[1]

  • Conditions: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).[1]

  • Purification: The crude product can be purified by column chromatography or by formation and recrystallization of the hydrochloride salt.[7]

Route 2: Reduction of Methyl 2-cyanonicotinate [2]

  • Starting Material: Methyl 2-cyanonicotinate.

  • Reduction: Subject the nitrile to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]

  • Solvent: A solvent like methanol or acetic acid can be used.

  • Work-up: After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain the crude product.

Synthetic_Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Synthesis of Primary Amine Core Start_1 2-Methylnicotinic acid methyl ester Chlorination Chlorination (NCS) Start_1->Chlorination Intermediate Methyl 2-(chloromethyl)nicotinate Chlorination->Intermediate Amination Amination (NH3) Intermediate->Amination Product Methyl 2-(aminomethyl)nicotinate Amination->Product

Caption: General synthetic workflow for the core structure.

Derivatization of the Aminomethyl Group

The primary amine of Methyl 2-(aminomethyl)nicotinate serves as a versatile handle for further modifications.

Protocol for N-Acylation:

  • Reaction: Dissolve Methyl 2-(aminomethyl)nicotinate in an aprotic solvent like dichloromethane.

  • Reagents: Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of the desired acyl chloride or anhydride.

  • Conditions: Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude N-acylated product.

  • Purification: Purify by column chromatography or recrystallization.

Characterization of Novel Analogs

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmationCharacteristic shifts for aromatic protons, aminomethyl protons, and ester methyl group.
Mass Spectrometry Molecular weight determinationObservation of the molecular ion peak corresponding to the calculated mass.
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic stretches for N-H, C=O (ester and/or amide), and C=N bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (typically >95%).

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

Given the diverse activities of nicotinic acid derivatives, a tiered screening approach is recommended.

In Vitro Screening Assays
  • Enzyme Inhibition Assays: Based on the known activities of related compounds, initial screens could target enzymes such as α-amylase and α-glucosidase, which are relevant to type 2 diabetes.[9]

  • Receptor Binding Assays: Analogs could be screened for their affinity to nicotinic acetylcholine receptors (nAChRs), given the structural similarity to nicotine.[10]

  • Cell-Based Assays: The effect of the compounds on cell viability and proliferation in various cancer cell lines can be assessed to identify potential anticancer activity.[11]

In Vivo Models

Promising candidates from in vitro screens can be advanced to in vivo models. For example, compounds showing vasodilatory properties could be tested in models of hypertension.[3][4]

SAR Analysis

The data from these assays should be systematically analyzed to establish clear structure-activity relationships. This will involve correlating changes in chemical structure with observed biological activity. For instance, the effect of different substituents on the pyridine ring on receptor binding affinity can be quantified.

Evaluation_Workflow Synthesis Synthesized Analogs Characterization Structural & Purity Characterization Synthesis->Characterization In_Vitro In Vitro Screening (Enzyme, Receptor, Cell-based) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Hypertension) In_Vitro->In_Vivo Promising Candidates SAR Structure-Activity Relationship Analysis In_Vitro->SAR In_Vivo->SAR

Caption: Workflow for the biological evaluation and SAR studies of novel analogs.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a comprehensive roadmap for the rational design, synthesis, and evaluation of its structural analogs. By employing the described methodologies and maintaining scientific rigor, researchers can effectively navigate this chemical space and potentially uncover new drug candidates with significant therapeutic value.

References

An In-depth Technical Guide to Methyl 2-(aminomethyl)nicotinate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)nicotinate hydrochloride, a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. While the formal "discovery" of this specific molecule is not widely documented, its importance lies in its utility as a synthetic intermediate for more complex molecular architectures. This guide will delve into the plausible synthetic routes, physicochemical properties, characterization methodologies, and potential applications of this compound, offering field-proven insights for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a primary amine and a methyl ester on a pyridine scaffold.[1] This unique arrangement of reactive groups makes it a highly valuable starting material for the synthesis of diverse compound libraries targeting various therapeutic areas.[1][2] The hydrochloride salt form enhances stability and solubility, making it amenable to a range of reaction conditions and formulation studies.[2] Its structural similarity to other nicotinic acid derivatives suggests potential applications in modulating biological targets such as nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological and inflammatory disorders.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 151509-01-2[4]
Molecular Formula C₈H₁₁ClN₂O₂[4]
Molecular Weight 202.64 g/mol [4]
Physical Form Solid[4]
Storage Conditions 2-8°C, Inert atmosphere[4]
Purity Typically ≥97%[5]

Synthetic Pathways and Methodologies

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain.[4] The following synthetic routes are based on established principles of organic chemistry and data from structurally related compounds.[4] These should be considered as a starting point for optimization by researchers.

Route 1: Halogenation and Amination of a Methylnicotinate Precursor

This common approach involves a two-step sequence starting from the commercially available 2-methylnicotinate methyl ester.[1] The initial step is a free-radical halogenation of the methyl group, followed by nucleophilic substitution with an amine source.[1]

3.1.1. Step 1: Chlorination of 2-Methylnicotinate Methyl Ester

The benzylic-like methyl group at the 2-position of the pyridine ring can be chlorinated using standard reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator, or through reaction with phosphorus oxychloride after N-oxide formation.[1]

Experimental Protocol (Illustrative)

  • To a solution of 2-methylnicotinate methyl ester (1.0 eq) in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (1.5 eq).[1]

  • Stir the mixture at room temperature overnight.[1]

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • After filtration, remove the solvent under reduced pressure.[1]

  • Treat the resulting residue with phosphorus oxychloride and reflux for 4 hours.[1]

  • Carefully quench the reaction by pouring it into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.[1]

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purify the crude Methyl 2-(chloromethyl)nicotinate by flash column chromatography.[1]

3.1.2. Step 2: Amination of Methyl 2-(chloromethyl)nicotinate

The resulting chloro-intermediate can be converted to the desired primary amine via several methods. Direct amination with ammonia can be employed, though this risks over-alkylation.[4] A more controlled method is the Gabriel synthesis.[1]

Experimental Protocol via Gabriel Synthesis (Illustrative)

  • Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in a polar aprotic solvent such as DMF.[1]

  • Add potassium phthalimide (1.1 eq) and heat the mixture to facilitate the SN2 reaction, monitoring progress by TLC.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.[1]

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol and add hydrazine hydrate (excess).[1]

  • Reflux the mixture to cleave the phthalimide group, yielding the free primary amine.[1]

  • The crude Methyl 2-(aminomethyl)nicotinate can then be converted to the hydrochloride salt by dissolving in a minimal amount of a suitable solvent like diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete.[4]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[4]

Synthetic_Workflow_Route_1 start 2-Methylnicotinate Methyl Ester intermediate Methyl 2-(chloromethyl)nicotinate start->intermediate Chlorination (e.g., m-CPBA, POCl3) intermediate2 N-Phthalimidomethyl Intermediate intermediate->intermediate2 Gabriel Synthesis: Potassium Phthalimide, DMF product Methyl 2-(aminomethyl)nicotinate Hydrochloride intermediate2->product Hydrazinolysis & HCl Salt Formation

Caption: Synthetic Workflow via Halogenation and Amination.

Route 2: Reduction of a Nitrile Precursor

An alternative strategy involves the reduction of a nitrile group at the 2-position to the aminomethyl group.[1] This can be achieved through catalytic hydrogenation.

Experimental Protocol (Illustrative)

  • Synthesize Methyl 2-cyanonicotinate from a suitable precursor (e.g., via Sandmeyer reaction from 2-aminonicotinic acid).

  • In a hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., HCl) to prevent side reactions.

  • Add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).

  • Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Synthetic_Workflow_Route_2 start Methyl 2-cyanonicotinate product Methyl 2-(aminomethyl)nicotinate Hydrochloride start->product Catalytic Hydrogenation (e.g., H2, Pd/C, HCl)

Caption: Synthetic Workflow via Nitrile Reduction.

Characterization and Analytical Methods

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR should be acquired. Expected signals in the ¹H NMR spectrum would include aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a singlet for the aminomethyl protons.[4][6]

  • Mass Spectrometry (MS) : A suitable ionization technique, such as Electrospray Ionization (ESI-MS), can be used to confirm the molecular weight and molecular formula.[4]

  • High-Performance Liquid Chromatography (HPLC) : Purity is typically assessed by HPLC, with the peak area percentage indicating the level of purity.[4]

While authenticated spectroscopic data is not widely available in public databases, a ¹H NMR spectrum for this compound can be found on ChemicalBook for reference.[6][7]

Potential Applications in Drug Discovery

There is limited specific data in peer-reviewed literature detailing the biological activity of Methyl 2-(aminomethyl)nicotinate.[4] However, its structural motifs suggest several promising avenues for investigation:

  • Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators : As a nicotinic acid derivative, it is a prime candidate for the synthesis of ligands targeting nAChRs, which are implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]

  • Intermediate for Anti-inflammatory and Analgesic Agents : Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[2][4]

  • Building Block for Novel Heterocyclic Compounds : The primary amine and ester functionalities allow for a wide range of chemical modifications, making it a versatile starting point for the synthesis of novel heterocyclic systems with potential therapeutic applications.[2]

Experimental_Workflow synthesis Synthesis of Methyl 2-(aminomethyl)nicotinate HCl purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization application Application in Medicinal Chemistry characterization->application

Caption: General Experimental Workflow.

Safety and Handling

Specific safety and handling data for this compound is limited.[6] It is recommended to handle this compound under an inert atmosphere.[6] As with any chemical intermediate, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. While detailed public information on its discovery and specific biological activities is scarce, its chemical structure provides a strong rationale for its use in the development of novel therapeutics, particularly in the area of neurological disorders. The synthetic routes and characterization methods outlined in this guide provide a solid foundation for researchers to produce and utilize this compound in their drug discovery efforts, with the important caveat that the provided protocols are illustrative and may require optimization.

References

"Methyl 2-(aminomethyl)nicotinate hydrochloride" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I've initiated comprehensive Google searches to gather data on the solubility of "Methyl 2-(aminomethyl)nicotinate hydrochloride." I'm focusing on common lab solvents like water, ethanol, methanol, DMSO, and others. My initial aim is to establish a solid baseline understanding of its behavior across different media. I'll document any relevant literature, patents, or experimental data that becomes available.

Analyzing Physicochemical Data

I'm now diving into the physicochemical properties of the compound, like chemical structure, pKa, and Log P. Understanding these will be key to deciphering its solubility behavior. Simultaneously, I'm researching standard methods for solubility determination in the lab. I've started structuring a tech guide, beginning with an intro, then delving into the properties, followed by a data table, an experimental protocol, and a discussion of influencing factors. A workflow diagram will be the cherry on top.

Initiating Solubility Exploration

I've expanded my search to include DMF, alongside water, ethanol, methanol, and DMSO, to establish a thorough solubility profile. I'm actively collecting physicochemical data, specifically its chemical structure, molecular weight, pKa, and Log P. Alongside, I'm researching lab protocols. The tech guide's framework is evolving. I'm focusing on a strong intro, properties analysis, data tables, and an experimental section.

Examining Compound Data

I've just finished a round of initial Google searches for "Methyl 2-(aminomethyl) nicotinate hydrochloride." I found some essential physicochemical properties, like its CAS number, molecular formula, and molecular weight. But I still need to get quantitative data on that compound.

Analyzing Solubility Data

I've learned that direct solubility data for "Methyl 2-(aminomethyl) nicotinate hydrochloride" is scarce, though I now have related compounds' data. I'll need to focus on predicting behavior and providing a detailed protocol. I will emphasize the compound's structure, focusing on its hydrochloride salt of an amino acid ester structure.

Synthesizing Available Data

I've determined that the search results highlighted the lack of direct solubility data, but provided related compounds and general principles. My focus is now on crafting a guide that predicts solubility behavior. Based on the compound's structure, I'll emphasize its hydrochloride salt and amino acid ester components. The guide will include a detailed experimental protocol and a visual workflow. I have sufficient data to proceed.

Methodological & Application

Application Notes and Protocols for Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block in Medicinal Chemistry

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development.[1] Its structure is characterized by a pyridine ring substituted with a reactive aminomethyl group and a methyl ester, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, albeit generalized, experimental protocol for its synthesis and characterization, and a discussion of its potential, yet largely unexplored, biological significance. It is important to note that detailed experimental protocols and specific biological activity data for this compound are not extensively available in the public domain.[1][2] Therefore, the following protocols are based on established principles of organic chemistry and data from structurally related compounds, and should be regarded as a starting point for further research and optimization.[1]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for designing experimental conditions, such as solvent selection and storage.

PropertyValueSource(s)
CAS Number 151509-01-2[1][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][3]
Molecular Weight 202.64 g/mol [1][3]
Physical Form Solid[1]
Purity Typically ≥97%[3]
Storage Conditions 2-8°C, Inert atmosphere[1][2]

Hypothetical Synthesis of this compound

The following protocol describes a potential synthetic route starting from Methyl 2-(bromomethyl)nicotinate. This method is based on a standard nucleophilic substitution reaction followed by salt formation.

Objective:

To synthesize this compound.

Causality Behind Experimental Choices:

The choice of a brominated precursor, Methyl 2-(bromomethyl)nicotinate, provides a good leaving group for the subsequent nucleophilic substitution with ammonia. Dichloromethane (DCM) is selected as the solvent for the amination step due to its inertness and ability to dissolve the starting material. An excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. The reaction is initially cooled to control the exothermicity of the reaction. The work-up with sodium bicarbonate is to neutralize any ammonium bromide salt formed and to facilitate the extraction of the free amine into the organic layer. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in diethyl ether, which often results in the precipitation of the more stable and easily handleable salt.

Materials:
  • Methyl 2-(bromomethyl)nicotinate

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Experimental Protocol:

Step 1: Amination

  • Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane in a round-bottom flask.[1]

  • Cool the solution in an ice bath.[1]

  • While stirring, add a 7N solution of ammonia in methanol (excess, e.g., 10 equivalents) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

Step 2: Work-up and Extraction

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.[1]

Step 3: Salt Formation

  • Dissolve the crude free base in a minimal amount of diethyl ether.[1]

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete.[1]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[1]

Synthesis_Workflow cluster_synthesis Synthesis Start Methyl 2-(bromomethyl)nicotinate Amination Amination with NH3 in Methanol/DCM Start->Amination Step 1 Workup Aqueous Work-up & Extraction Amination->Workup Step 2 Free_Base Crude Methyl 2-(aminomethyl)nicotinate Workup->Free_Base Salt_Formation Salt Formation with HCl in Ether Free_Base->Salt_Formation Step 3 Product Methyl 2-(aminomethyl)nicotinate HCl Salt_Formation->Product

Caption: A generalized workflow for the synthesis of Methyl 2-(aminomethyl)nicotinate HCl.

Characterization of this compound

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.

Objective:

To confirm the chemical structure and assess the purity of the synthesized this compound.

Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

    • Expected ¹H NMR Signals: Protons on the pyridine ring, a singlet for the aminomethyl protons, and a singlet for the methyl ester protons.

    • Expected ¹³C NMR Signals: Carbons of the pyridine ring, the aminomethyl carbon, the methyl ester carbon, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS):

    • Analysis using a suitable ionization technique, such as Electrospray Ionization (ESI-MS) , will determine the molecular weight and help confirm the molecular formula.[1] The expected m/z value for the protonated free base [M+H]⁺ would be approximately 167.08.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=C/C=N stretching of the pyridine ring.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to assess the purity of the final compound. A suitable column and mobile phase, potentially with a gradient elution method, should be developed. Purity is determined by the peak area percentage.[1]

Characterization_Workflow Synthesized_Product Synthesized Product Characterization Characterization Synthesized_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS IR IR Spectroscopy Characterization->IR HPLC HPLC Characterization->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways for Methyl 2-(aminomethyl)nicotinate.[1][2] However, the broader class of nicotinic acid and its derivatives is known to exhibit a wide range of biological activities.[1] For instance, some nicotinic acid derivatives have been explored for their anti-inflammatory, antifungal, and cardiovascular effects.[1][4] The vasodilatory properties of other methyl nicotinate isomers are also well-documented.[1] Further research is necessary to elucidate the specific biological profile of the 2-(aminomethyl) isomer.[1] Its structural features suggest it could be a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety and handling data for this compound are limited.[2] It is recommended to handle the compound under an inert atmosphere.[2] As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should always be worn.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Preclinical Frontier: In Vivo Evaluation of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, there is a notable absence of specific in vivo studies, biological activity data, or established mechanisms of action for Methyl 2-(aminomethyl)nicotinate hydrochloride in the public domain. The following application notes and protocols are therefore presented as a scientifically-grounded, hypothetical framework for researchers. This guide is constructed based on the structural characteristics of the compound as a nicotinic acid derivative and the well-documented in vivo methodologies for evaluating modulators of nicotinic acetylcholine receptors (nAChRs). It is imperative that researchers initiate any investigation with comprehensive dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and experimental design.

Introduction: Unveiling the Potential of a Novel Nicotinic Scaffold

This compound is a pyridine derivative whose structure suggests potential interactions with biological systems, particularly the nervous system. Nicotinic acid and its derivatives are known to exert a wide array of biological effects. Furthermore, the broader class of compounds that modulate nicotinic acetylcholine receptors (nAChRs) are of significant interest for their therapeutic potential in a range of CNS disorders.[1] nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in crucial physiological processes such as cognitive function, mood regulation, and pain perception.[2][3]

Given its chemical structure, it is plausible to hypothesize that this compound may act as a modulator of nAChRs. The most abundant nAChR subtypes in the CNS, the α4β2 and α7 receptors, are validated targets for drug discovery in several therapeutic areas.[4][5] This document outlines detailed, albeit prospective, in vivo protocols to investigate the potential efficacy of this compound in three key areas of unmet medical need: cognitive enhancement, mood disorders (anxiety and depression), and neuropathic pain.

Part 1: Hypothetical In Vivo Investigation in Models of Cognitive Enhancement

The modulation of nAChRs, particularly the α7 and α4β2 subtypes, has been a key strategy in the development of cognitive enhancers.[4][6][7] Agonists and positive allosteric modulators (PAMs) of these receptors have shown promise in preclinical models relevant to Alzheimer's disease and schizophrenia.[5][8]

Rationale for Investigation

The structural similarity of the topic compound to nicotinic acid and its derivatives warrants an investigation into its potential pro-cognitive effects. An initial assessment in validated rodent models of learning and memory is a logical first step.

Quantitative Data Summary for a Hypothetical Cognitive Enhancement Study
ParameterDescription
Animal Model Male Wistar Rats (8-10 weeks old)
Housing Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water
Test Compound This compound
Vehicle Sterile Saline (0.9% NaCl)
Route of Administration Intraperitoneal (i.p.) or Oral Gavage (p.o.)
Dosage Groups Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg (to be determined by prior dose-ranging studies)
Positive Control Nicotine (0.1 - 0.4 mg/kg, s.c.), Donepezil (1 mg/kg, p.o.)
Behavioral Assays Novel Object Recognition (NOR) Test, Y-Maze Spontaneous Alternation
Primary Endpoints Discrimination Index (NOR), Percentage of Spontaneous Alternation (Y-Maze)
Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents.[6]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Nicotine)

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys)

  • A novel object, distinct from the familiar ones

  • Video tracking software

Procedure:

  • Habituation: For 2-3 days prior to testing, handle each rat for 5 minutes daily. On the day before the experiment, allow each rat to explore the empty open field arena for 10 minutes.

  • Dosing: On the test day, administer the test compound, vehicle, or positive control 30 minutes (for i.p.) or 60 minutes (for p.o.) before the training phase.

  • Training Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for 5 minutes. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualization of Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Habituation Animal Habituation & Handling (3 days) Dosing Dosing: - Vehicle - Test Compound (e.g., 1, 3, 10 mg/kg) - Positive Control Training Training Phase (T1) (5 min exploration of two identical objects) Dosing->Training 30-60 min ITI Inter-trial Interval (1 hour) Training->ITI Test Test Phase (T2) (5 min exploration of one familiar and one novel object) ITI->Test Analysis Data Analysis: Calculate Discrimination Index (DI) Test->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) Test.

Part 2: Hypothetical In Vivo Investigation in Models of Mood Disorders

nAChR modulators have also been investigated for their potential antidepressant and anxiolytic effects.[9][10][11] Both agonists and antagonists of certain nAChR subtypes have shown efficacy in preclinical models.[9]

Rationale for Investigation

Given the role of the nicotinic system in mood regulation, it is pertinent to explore the effects of this compound in established rodent models of anxiety and depression-like behavior.

Quantitative Data Summary for a Hypothetical Anxiety/Depression Study
ParameterDescription
Animal Model Male C57BL/6 Mice (8-10 weeks old)
Housing Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water
Test Compound This compound
Vehicle Sterile Saline (0.9% NaCl)
Route of Administration Intraperitoneal (i.p.)
Dosage Groups Vehicle, 1 mg/kg, 5 mg/kg, 15 mg/kg (to be determined by prior dose-ranging studies)
Positive Control Diazepam (1-2 mg/kg, i.p.) for anxiety; Imipramine (15-30 mg/kg, i.p.) for depression
Behavioral Assays Elevated Plus Maze (EPM) for anxiety, Forced Swim Test (FST) for depression-like behavior
Primary Endpoints Time spent in open arms (EPM), Immobility time (FST)
Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used assay to screen for potential antidepressant-like activity.[10]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Imipramine)

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video camera for recording

Procedure:

  • Pre-test Session (Day 1): Place each mouse individually into the water-filled cylinder for 15 minutes. This session is for habituation. After 15 minutes, remove the mouse, dry it gently with a towel, and return it to its home cage.

  • Test Session (Day 2): Administer the test compound, vehicle, or positive control 30-60 minutes before the test. Place the mouse back into the cylinder for a 6-minute session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualization of Experimental Workflow

G cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Analysis PreTest Habituation: 15 min swim session Dosing Dosing: - Vehicle - Test Compound - Positive Control TestSession Test Session: 6 min swim Dosing->TestSession 30-60 min Scoring Behavioral Scoring: Measure immobility in the last 4 min TestSession->Scoring DataAnalysis Compare immobility time across groups Scoring->DataAnalysis

Caption: Workflow for the Forced Swim Test (FST).

Part 3: Hypothetical In Vivo Investigation in a Model of Neuropathic Pain

nAChR agonists have demonstrated analgesic properties in various preclinical pain models, including neuropathic pain.[12][13][14] The α4β2 and α7 nAChR subtypes are particularly implicated in the modulation of pain signaling.[12]

Rationale for Investigation

The potential for this compound to modulate nAChRs makes it a candidate for investigation as a novel analgesic for neuropathic pain, a condition with significant unmet therapeutic needs.

Quantitative Data Summary for a Hypothetical Neuropathic Pain Study
ParameterDescription
Animal Model Male Sprague-Dawley Rats (175-200 g)
Pain Model Chronic Constriction Injury (CCI) of the sciatic nerve[15]
Test Compound This compound
Vehicle Sterile Saline (0.9% NaCl)
Route of Administration Intraperitoneal (i.p.)
Dosage Groups Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg (to be determined by prior dose-ranging studies)
Positive Control Gabapentin (30-100 mg/kg, i.p.)
Behavioral Assay Von Frey test for mechanical allodynia
Primary Endpoint Paw withdrawal threshold (in grams)
Experimental Protocol: Chronic Constriction Injury (CCI) and Von Frey Testing

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Gabapentin)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments of varying stiffness

  • Elevated mesh platform

Procedure:

  • CCI Surgery: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region of one hind limb. Loosely tie four ligatures of chromic gut suture around the nerve, spaced about 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the hind limb. Close the incision in layers. Sham-operated animals will have the nerve exposed but not ligated.

  • Development of Neuropathy: Allow 7-14 days for the neuropathic pain symptoms (mechanical allodynia) to develop.

  • Baseline Testing: Before drug administration, measure the baseline paw withdrawal threshold in both the ipsilateral (injured) and contralateral (uninjured) hind paws using the up-down method with von Frey filaments.

  • Dosing: Administer the test compound, vehicle, or positive control.

  • Post-Dose Testing: At various time points after dosing (e.g., 30, 60, 120, 240 minutes), re-assess the paw withdrawal threshold using the von Frey test.

  • Data Analysis: The paw withdrawal threshold in grams is determined for each time point. An increase in the withdrawal threshold in the ipsilateral paw indicates an anti-allodynic (analgesic) effect.

Visualization of Experimental Workflow

G cluster_pre Phase 1: Model Induction cluster_test Phase 2: Pharmacological Testing cluster_analysis Phase 3: Analysis Surgery CCI Surgery on Sciatic Nerve or Sham Surgery Development Neuropathy Development (7-14 days) Surgery->Development Baseline Baseline Von Frey Test Development->Baseline Dosing Dosing: - Vehicle - Test Compound - Positive Control Baseline->Dosing PostDose Post-Dose Von Frey Testing (e.g., 30, 60, 120, 240 min) Dosing->PostDose Analysis Data Analysis: Determine Paw Withdrawal Threshold (g) PostDose->Analysis

Caption: Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive, albeit hypothetical, framework for the initial in vivo characterization of this compound. Based on its structural features, exploring its potential as a modulator of nicotinic acetylcholine receptors is a rational starting point. Should this compound demonstrate promising activity in any of the described behavioral models, further studies would be warranted. These could include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Target engagement studies: Using techniques like in vivo microdialysis or PET imaging to confirm that the compound interacts with nAChRs in the brain at behaviorally active doses.[2]

  • Mechanism of action studies: Employing receptor subtype-selective antagonists or knockout animal models to identify the specific nAChR subtypes mediating the observed effects.

  • Safety and toxicology studies: To establish a comprehensive safety profile.

The journey of drug discovery is incremental and requires rigorous scientific validation at every step. While the path for this compound is yet to be explored, the methodologies presented here offer a clear and logical roadmap for its initial preclinical evaluation.

References

Navigating the Uncharted: A Protocol for the Cellular Investigation of Novel Pyridine Derivatives, Exemplified by Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Embracing the Exploratory Nature of Novel Compound Screening

To the researchers, scientists, and drug development professionals at the forefront of discovery, we present this guide. The compound of interest, Methyl 2-(aminomethyl)nicotinate hydrochloride, exists in a space of limited public biological data. As such, this document deviates from a standard application note. Instead, it serves as a comprehensive framework for the initial cell culture-based investigation of a novel chemical entity with a pyridine scaffold. We will use this compound as our working example to delineate a scientifically rigorous, step-by-step approach to determine its effective dosage range and to begin to elucidate its potential biological functions.

Our philosophy is grounded in self-validating experimental design. We will not merely list steps but explain the rationale behind each, empowering you to adapt these protocols to your specific cellular models and research questions.

Compound Profile: What We Know

This compound is a heterocyclic compound featuring a pyridine ring, an aminomethyl group, and a methyl ester.[1] While specific biological activity for this molecule is not yet publicly documented, its structural similarity to other nicotinic acid derivatives suggests a potential for a range of biological activities.[1][2] Nicotinic acid and its analogues are known to interact with various cellular targets, including G-protein coupled receptors and ion channels.[2]

PropertyValueSource
CAS Number 151509-01-2[2][3][4][5]
Molecular Formula C₈H₁₁ClN₂O₂[1][2][5]
Molecular Weight 202.64 g/mol [1][2][5]
Physical Form Solid[2]
Purity Typically ≥97%[2][5]
Storage 2-8°C, Inert atmosphere[1][2]

Foundational Protocol: Determining the Cytotoxicity Profile

Before assessing the functional effects of a novel compound, it is imperative to establish its impact on cell viability. This dose-response analysis will identify the concentration range that is non-toxic, partially toxic, and completely toxic to your cells of interest. This information is critical for designing subsequent functional assays, as it distinguishes true biological modulation from artifacts of cytotoxicity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare Stock Solution (e.g., 100 mM in DMSO or PBS) B Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) C Prepare Serial Dilutions (e.g., 100 µM to 0.01 µM) B->C D Add Compound to Cells C->D E Incubate (24, 48, or 72 hours) D->E F Add Viability Reagent (e.g., MTT, Resazurin) E->F G Incubate as per manufacturer's protocol F->G H Measure Signal (Absorbance or Fluorescence) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining the IC50 value of a novel compound.

Step-by-Step Protocol: MTT Assay for Cell Viability
  • Cell Plating: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO). From this stock, create a series of dilutions in your cell culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle-only (e.g., medium with the highest concentration of DMSO used) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells (representing 100% viability) and plot the results as percent viability versus compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Exploratory Protocol: Screening for Functional Activity

Based on the structural similarity of this compound to other nicotinic acid derivatives, a logical starting point for functional screening is to investigate its potential modulation of nicotinic acetylcholine receptors (nAChRs).[6] The following is a generalized protocol for a cell-based assay to screen for such activity.

Hypothetical Signaling Pathway: nAChR Modulation

G compound Methyl 2-(aminomethyl) nicotinate hydrochloride receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Binds to receptor? (Agonist/Antagonist) ion_channel Ion Channel Opening (Na+, Ca2+ influx) receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization cellular_response Downstream Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Caption: Hypothetical nAChR signaling pathway for investigation.

Step-by-Step Protocol: Calcium Flux Assay for nAChR Activity

This protocol assumes the use of a cell line endogenously or exogenously expressing a subtype of nAChR (e.g., SH-SY5Y or HEK293 cells transfected with nAChR subunits) and a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Cell Plating: Seed the nAChR-expressing cells into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare the calcium indicator dye according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition: Prepare serial dilutions of this compound at concentrations well below the determined IC50 value. Add the compound to the cell plates. Include wells with vehicle only (negative control) and a known nAChR antagonist (positive control for antagonist screen) or agonist (positive control for agonist screen).

  • Pre-incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature to allow for binding to the receptor.

  • Agonist Addition and Signal Detection: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC₈₀) to all wells. Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • For Antagonist Activity: Look for a decrease in the agonist-induced fluorescence signal in the presence of your compound. Calculate the percent inhibition relative to the agonist-only control and determine the IC50 value.

    • For Agonist Activity: In separate wells without the addition of a known agonist, look for an increase in fluorescence upon the addition of your compound. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the related compound, methyl nicotinate, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8] Therefore, standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[1][9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[1][9] Avoid breathing dust.[7][8]

  • First Aid:

    • In case of skin contact: Wash with plenty of water.[7][9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7][9]

    • If inhaled: Move the person to fresh air.[7][9]

Concluding Remarks

The journey of characterizing a novel compound is a cornerstone of drug discovery and chemical biology. The absence of pre-existing data for this compound should not be a deterrent but rather an invitation to rigorous, well-designed scientific inquiry. The protocols and frameworks provided herein are intended to serve as a robust starting point for your investigations. Remember to meticulously document your findings, as your work may be the first to illuminate the biological potential of this molecule.

References

analytical methods for "Methyl 2-(aminomethyl)nicotinate hydrochloride" detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Analytical Characterization of Methyl 2-(aminomethyl)nicotinate hydrochloride

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for more complex pharmaceutical agents.[1][2][3] Its structure, which includes a primary amine, a methyl ester, and a pyridine ring, presents unique analytical challenges, particularly due to its polarity. Accurate and precise analytical methods are crucial for ensuring the identity, purity, and quality of this compound throughout the drug development lifecycle, from synthesis to formulation.

This comprehensive technical guide provides detailed application notes and protocols for the analytical detection and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines robust methodologies based on established analytical principles and regulatory expectations. The protocols herein are presented as a well-founded starting point, intended for further optimization and validation in your specific laboratory context.[1]

Physicochemical Properties Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource(s)
CAS Number 151509-01-2[1][4]
Molecular Formula C₈H₁₁ClN₂O₂[1][4]
Molecular Weight 202.64 g/mol [1][4]
Appearance White to off-white solid[5]
Storage Conditions 2-8°C, Inert atmosphere[1][5]
Key Structural Features Primary amine, methyl ester, pyridine ring[6]

The presence of the primary amino group makes the molecule polar and basic, while the hydrochloride salt form enhances its aqueous solubility. These characteristics are critical considerations for chromatography and sample preparation.

Core Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for this compound should not rely on a single technique. Instead, a combination of chromatographic and spectroscopic methods is recommended for unambiguous identification, quantification, and purity assessment.

cluster_0 Analytical Workflow Start Sample Preparation HPLC_UV Quantitative Analysis (Purity & Assay) HPLC-UV Start->HPLC_UV Primary Quantitative Technique LC_MS Confirmatory ID & Impurity Profiling LC-MS HPLC_UV->LC_MS Orthogonal Confirmation NMR Structural Confirmation (Identity) NMR Spectroscopy LC_MS->NMR Definitive Structure Elucidation End Complete Analytical Characterization NMR->End

Caption: Integrated analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. Given the compound's polar nature, a reversed-phase method with careful mobile phase selection is recommended to achieve adequate retention and sharp peak shapes.[7]

Causality Behind Method Choices
  • Reversed-Phase C18 Column: While the analyte is polar, a modern, end-capped C18 column can provide sufficient retention, especially with a highly aqueous mobile phase. The hydrophobic backbone of the pyridine ring and the methyl group will interact with the stationary phase.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase serves a dual purpose. It protonates the primary amine, ensuring a consistent charge state, and it suppresses the interaction of residual silanols on the stationary phase, which significantly improves peak symmetry.

  • Gradient Elution: A gradient elution from a highly aqueous mobile phase to a higher organic content ensures that the main analyte is well-retained and eluted as a sharp peak, while also allowing for the elution of any less polar impurities.[7]

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. A diode array detector (DAD) is advantageous as it can provide spectral information to aid in peak identification and purity assessment.[8]

Detailed HPLC Protocol

Objective: To determine the purity and concentration (assay) of this compound.

Instrumentation & Materials:

  • HPLC system with binary pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Mobile Phase A.

  • Reference Standard: Well-characterized this compound.

  • Analytical balance, volumetric flasks, and pipettes.

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of ~100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a nominal concentration of ~100 µg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 min; then ramp to 95% B for 2 min; hold for 2 min; return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, 265 nm (or λmax determined from standard scan)
  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability.

    • Inject the sample solution in duplicate.

    • Inject a standard solution after every 6-10 sample injections to monitor system drift.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks (excluding blank peaks).

    • Assay: Compare the peak area of the sample to the peak area of the reference standard of a known concentration.

cluster_1 HPLC Method Workflow Prep Prepare Standard & Sample Solutions (~100 µg/mL) Equilibrate Equilibrate HPLC System with Initial Mobile Phase Prep->Equilibrate Inject Inject Blank, Standards, and Samples Equilibrate->Inject Run Execute Gradient Elution Program Inject->Run Detect Detect at 265 nm (or λmax) Run->Detect Analyze Integrate Peaks & Calculate Results (Purity/Assay) Detect->Analyze

Caption: Step-by-step workflow for the HPLC analysis.

Method Validation Protocol (ICH Q2(R2))

The developed HPLC method must be validated to ensure it is fit for its intended purpose.[9] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Range The range demonstrated under linearity, accuracy, and precision studies.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate sample preparations. - Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or instruments.
Detection Limit (DL) Signal-to-noise ratio of ~3:1 (for impurity quantification).
Quantitation Limit (QL) Signal-to-noise ratio of ~10:1 with acceptable precision and accuracy (for impurity quantification).
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate standard injections ≤ 2.0%.

Confirmatory Identity Testing

While HPLC-UV provides quantitative data, it is not an absolute confirmation of identity. Orthogonal techniques like Mass Spectrometry and NMR Spectroscopy are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the analyte and identifying potential impurities.[1][2]

Protocol:

  • System: HPLC coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: ESI in positive ion mode is ideal, as the primary amine and pyridine nitrogen are readily protonated.

  • Expected Ion: The primary ion expected for the free base (C₈H₁₀N₂O₂) is the protonated molecule [M+H]⁺ at m/z 167.1.

  • Analysis: A full scan analysis will confirm the mass of the main peak. Tandem MS (MS/MS) can be used to generate a fragmentation pattern unique to the molecule, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for elucidating and confirming the chemical structure of this compound.[1]

Protocol:

  • Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is suitable.[1]

  • Spectra: Both ¹H NMR and ¹³C NMR spectra should be acquired.

  • Expected ¹H NMR Signals:

    • Signals for the three aromatic protons on the pyridine ring.

    • A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.

    • A singlet for the three protons of the methyl ester (-OCH₃) group.

    • A broad signal for the amine protons (-NH₂), which may exchange with D₂O.

  • Expected ¹³C NMR Signals:

    • Signals for the carbon atoms of the pyridine ring.

    • A signal for the carbonyl carbon of the ester.

    • A signal for the aminomethyl carbon.

    • A signal for the methyl ester carbon.

Public spectral databases for closely related compounds can provide an indication of expected chemical shifts.[5][12]

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The detailed HPLC-UV protocol provided in this guide offers a robust method for routine purity and assay testing. When combined with confirmatory analyses by LC-MS and NMR, researchers can be confident in the identity, purity, and quality of this important pharmaceutical building block. All methods, particularly the primary HPLC method, should be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[13][14]

References

The Strategic Utility of Methyl 2-(aminomethyl)nicotinate Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in numerous approved drugs and biologically active compounds. This guide provides an in-depth technical overview of Methyl 2-(aminomethyl)nicotinate hydrochloride , a versatile bifunctional building block, for researchers, medicinal chemists, and professionals engaged in drug development. While extensive peer-reviewed data on this specific molecule is emerging, this document synthesizes available information and established chemical principles to illuminate its potential and provide practical guidance for its application.

Foundational Insights: Physicochemical and Structural Attributes

This compound presents a unique combination of a primary amine and a methyl ester on a pyridine ring. This arrangement offers two orthogonal points for chemical modification, making it a valuable scaffold for library synthesis and lead optimization. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 151509-01-2[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance White to off-white solid[2]
Storage Conditions 2-8°C, Inert atmosphere[1][2]

The strategic placement of the aminomethyl group at the 2-position and the methyl ester at the 3-position of the pyridine ring influences the electronic properties and conformational flexibility of its derivatives, which can be critical for molecular recognition by biological targets.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and chemically sound approaches are detailed below.

Route 1: Halogenation and Subsequent Amination of a Methyl Nicotinate Precursor

This common and reliable strategy involves the functionalization of a readily available 2-methylnicotinate derivative.

Synthetic_Workflow_Route_1 Start Methyl 2-methylnicotinate Intermediate Methyl 2-(chloromethyl)nicotinate Start->Intermediate Chlorination (e.g., NCS, BPO) Product Methyl 2-(aminomethyl)nicotinate Intermediate->Product Amination (e.g., Gabriel Synthesis or direct amination) Final_Product Methyl 2-(aminomethyl)nicotinate HCl Product->Final_Product Salt Formation (HCl)

Caption: Synthetic workflow via chlorination and amination.

Expert Insights: The initial free-radical chlorination of the methyl group is a critical step. The use of N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide (BPO) is a standard method. The subsequent amination can be achieved through various methods. While direct amination with ammonia is feasible, it can lead to over-alkylation. The Gabriel synthesis, utilizing potassium phthalimide followed by hydrazinolysis, offers a more controlled approach to obtaining the primary amine.[3]

Protocol 1: Synthesis via Chlorination and Gabriel Amination (Hypothetical)

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

  • To a solution of methyl 2-methylnicotinate (1.0 eq) in a suitable solvent (e.g., CCl₄ or benzene), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the mixture under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(chloromethyl)nicotinate.

Step 2: Gabriel Synthesis of the Primary Amine

  • Dissolve methyl 2-(chloromethyl)nicotinate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the phthalimide intermediate. Filter and wash the solid.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture until the reaction is complete.

  • Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

  • Purify the crude methyl 2-(aminomethyl)nicotinate by an appropriate method (e.g., acid-base extraction followed by chromatography).

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[4]

Route 2: Reduction of a Nitrile Precursor

An alternative approach involves the reduction of a nitrile group, which is a robust and direct method for introducing the aminomethyl functionality.

Synthetic_Workflow_Route_2 Start Methyl 2-cyanonicotinate Product Methyl 2-(aminomethyl)nicotinate Start->Product Reduction (e.g., H₂, Pd/C or LiAlH₄) Final_Product Methyl 2-(aminomethyl)nicotinate HCl Product->Final_Product Salt Formation (HCl)

Caption: Synthetic workflow via nitrile reduction.

Expert Insights: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for nitrile reduction.[3] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, although this requires anhydrous conditions and careful handling. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Protocol 2: Synthesis via Catalytic Hydrogenation (Hypothetical)

  • In a hydrogenation vessel, dissolve methyl 2-cyanonicotinate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and by TLC.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aminomethyl)nicotinate.

  • Proceed with purification and hydrochloride salt formation as described in Route 1.

Applications in Medicinal Chemistry: A Landscape of Possibilities

While specific, publicly available data on the biological activity of derivatives of this compound is limited, the broader class of nicotinic acid and aminopyridine derivatives has been extensively explored in medicinal chemistry, revealing a wide range of therapeutic potential.[4] This section explores potential applications based on the established activities of structurally related compounds.

Anti-inflammatory Agents

Nicotinic acid derivatives have been investigated as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[5] The aminomethyl group of our title compound can serve as a handle to introduce various pharmacophores that can interact with the active site of inflammatory targets.

Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound ClassTargetNotable ActivitySource
Nicotinic acid-based acylhydrazonesCOX-2Potent and selective inhibition[5]
Substituted NicotinamidesInflammatory Cytokines (TNF-α, IL-6)Significant reduction in cytokine levels[5]

The primary amine of this compound can be acylated or reductively aminated to introduce a diverse range of side chains, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against inflammatory targets.

Antifungal and Antimicrobial Agents

Derivatives of nicotinic acid have also shown promising antifungal and antibacterial activities. For instance, novel 2-aminonicotinamide derivatives have been reported to exhibit potent activity against Candida albicans.[2] The aminomethyl and ester functionalities of our building block can be modified to mimic the structures of these active compounds.

Drug_Discovery_Workflow Start Methyl 2-(aminomethyl)nicotinate HCl Library Diverse Library of Derivatives Start->Library Parallel Synthesis Screening Biological Screening (e.g., Antifungal, Kinase assays) Library->Screening High-Throughput Screening Lead Hit/Lead Compounds Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: General drug discovery workflow utilizing the title compound.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The aminomethyl group can be used to introduce moieties that interact with the hinge region of the kinase active site, a common binding motif for this class of drugs. By reacting the amine with various sulfonyl chlorides, acyl chlorides, or isocyanates, a library of potential kinase inhibitors can be generated and screened against a panel of kinases.

Central Nervous System (CNS) Agents

Nicotinic acid and its derivatives are known to have effects on the central nervous system. The structural features of this compound make it a potential precursor for the synthesis of compounds targeting CNS receptors and enzymes. Its ability to be functionalized at two positions allows for the fine-tuning of properties such as blood-brain barrier permeability.

Self-Validating Protocols and Characterization

To ensure the scientific integrity of any research utilizing this building block, rigorous characterization of all synthesized compounds is essential.

Protocol 3: Standard Characterization of Synthesized Compounds

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound. Expected signals for the title compound would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons.[4]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound using a suitable HPLC method. A purity of >95% is generally required for biological screening.

  • Melting Point: For solid compounds, determine the melting point as an indicator of purity.

Conclusion and Future Directions

This compound is a promising and versatile building block for medicinal chemistry. Its bifunctional nature allows for the facile generation of diverse chemical libraries for screening against a wide range of biological targets. While the full potential of this specific molecule is still being explored, the well-documented biological activities of related nicotinic acid and aminopyridine derivatives provide a strong rationale for its use in the development of novel anti-inflammatory, antimicrobial, and CNS-active agents, as well as kinase inhibitors. The synthetic protocols and application insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the therapeutic potential of this valuable chemical entity.

References

Application Notes and Protocols for High-Throughput Screening of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the evaluation of Methyl 2-(aminomethyl)nicotinate hydrochloride in high-throughput screening (HTS) campaigns. Due to the limited publicly available data on the specific biological activity of this compound, we present a detailed, robust framework for its characterization, centered around a plausible, hypothetical biological target: the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in various neurological disorders.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for both biochemical and cell-based assays. The methodologies herein are built on established HTS principles to ensure scientific integrity and provide a self-validating system for hit identification and confirmation.[2][3]

Introduction: The Scientific Rationale

This compound is a pyridine derivative belonging to the broader class of nicotinic acid derivatives, which are known to possess diverse pharmacological activities.[1][4] Its structural similarity to nicotine and other modulators of nicotinic acetylcholine receptors (nAChRs) makes these receptors a prime hypothetical target for initial screening efforts. The α7 nAChR subtype is particularly compelling due to its role in cognitive function, inflammation, and neuroprotection, making it a significant target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[1]

This guide, therefore, outlines a strategic HTS cascade designed to identify and characterize the modulatory effects of this compound on α7 nAChRs. We will describe two complementary screening assays:

  • A Primary Biochemical Screen: A fluorescence polarization (FP)-based competitive binding assay to directly assess the compound's ability to bind to the α7 nAChR.

  • A Confirmatory Cell-Based Functional Screen: A fluorescent, cell-based assay to measure changes in intracellular calcium, a direct consequence of α7 nAChR channel activation, thereby confirming the biological activity of hits from the primary screen.

This dual-assay approach is fundamental to a robust HTS campaign. The biochemical assay provides a direct measure of target engagement, while the cell-based assay validates the functional consequence of that engagement in a more biologically relevant context, a crucial step in eliminating false positives.[5]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate assay design, particularly for preparing stock solutions and ensuring solubility.

PropertyValueSource
CAS Number 151509-01-2[4][6][7][8]
Molecular Formula C₈H₁₁ClN₂O₂[4][6][8]
Molecular Weight 202.64 g/mol [4][6][8]
Purity Typically ≥97%[4][8]
Storage Conditions 2-8°C, Inert atmosphere[4][9]

Hypothetical Signaling Pathway: α7 nAChR Activation

The binding of an agonist to the α7 nAChR, a ligand-gated ion channel, triggers the opening of the channel pore. This allows for the influx of cations, primarily calcium (Ca²⁺), into the cell. The subsequent increase in intracellular Ca²⁺ concentration acts as a second messenger, initiating a cascade of downstream cellular responses. Our cell-based assay is designed to directly measure this Ca²⁺ influx as a proxy for receptor activation.

G cluster_membrane Cell Membrane nAChR α7 Nicotinic Acetylcholine Receptor Ca_int Intracellular Ca²⁺ (Signal Detected) nAChR->Ca_int Ca²⁺ Influx Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds & Activates Compound Test Compound: Methyl 2-(aminomethyl)nicotinate HCl Compound->nAChR Binds & Modulates (Hypothesized) Ca_ext Extracellular Ca²⁺ Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Downstream Activates

Caption: Hypothetical signaling pathway of α7 nAChR activation.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to minimize false positives and negatives while efficiently identifying promising lead compounds.[10] Our proposed workflow ensures that hits are rigorously validated before committing to more resource-intensive downstream studies.

HTS_Workflow Start Compound Library (Including Test Compound) Primary Primary Screen: Fluorescence Polarization Binding Assay Start->Primary Hit_Triage Hit Triage & Data Analysis Primary->Hit_Triage Initial 'Hits' Confirmatory Confirmatory Screen: Cell-Based Functional (Calcium Flux) Assay Hit_Triage->Confirmatory Prioritized Hits Dose_Response Dose-Response & Potency Determination (IC₅₀/EC₅₀) Confirmatory->Dose_Response Confirmed Hits Validated_Hits Validated Hits for Lead Optimization Dose_Response->Validated_Hits

Caption: A robust HTS workflow for hit identification and validation.

Experimental Protocols

The following protocols are designed for execution in 384-well microplate format, which offers a balance between throughput and reagent volume.[11][12] Automation, such as liquid handling systems, is highly recommended to ensure reproducibility.[12][13]

Protocol 1: Primary HTS - α7 nAChR Fluorescence Polarization (FP) Binding Assay

Principle: This is a biochemical assay that measures the ability of the test compound to displace a fluorescently labeled ligand (probe) from the α7 nAChR binding pocket.[5][14] When the small fluorescent probe is bound to the large receptor protein, it tumbles slowly in solution, emitting highly polarized light. If the test compound displaces the probe, the probe tumbles rapidly, and the emitted light is depolarized. A decrease in fluorescence polarization is, therefore, indicative of a binding event.

Materials:

  • Recombinant human α7 nAChR protein

  • Fluorescent probe (e.g., fluorescently labeled α-bungarotoxin)

  • Assay Buffer: PBS, 0.1% BSA, pH 7.4

  • This compound

  • Positive Control: Known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin)

  • Negative Control: DMSO (vehicle)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of the 384-well plate for a final screening concentration of 10 µM (assuming a 50 µL final assay volume).

    • Dispense 50 nL of DMSO into the negative control wells ("max signal").

    • Dispense 50 nL of a high concentration of the positive control ligand into the positive control wells ("min signal").

  • Reagent Preparation:

    • Prepare a 2X working solution of the α7 nAChR protein in Assay Buffer.

    • Prepare a 2X working solution of the fluorescent probe in Assay Buffer. The optimal concentration should be determined during assay development to be at or below its Kd for the receptor.

  • Assay Execution:

    • Add 25 µL of the 2X α7 nAChR protein solution to all wells of the microplate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 30 minutes at room temperature to allow for compound-receptor binding.

    • Add 25 µL of the 2X fluorescent probe solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

    • Calculate the percentage inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.

    • A "hit" is typically defined as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls.

Assay Validation (Z'-factor): The robustness of the assay must be validated by calculating the Z'-factor, which assesses the separation between the positive and negative controls.[3] Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

Protocol 2: Confirmatory & Dose-Response - Cell-Based Calcium Flux Assay

Principle: This functional assay confirms whether a hit from the primary screen acts as a modulator of the α7 nAChR channel in a cellular environment.[2] We use a cell line stably expressing the human α7 nAChR. The cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist, Ca²⁺ flows into the cell, binds to the dye, and causes a significant increase in fluorescence intensity, which is measured in real-time.[15]

Materials:

  • CHO or HEK293 cell line stably expressing human α7 nAChR

  • Cell Culture Medium: DMEM/F-12, 10% FBS, appropriate selection antibiotic

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist: Acetylcholine or another suitable α7 nAChR agonist

  • Positive Control: Known α7 nAChR antagonist (e.g., mecamylamine)

  • Negative Control: DMSO (vehicle)

  • 384-well, black, clear-bottom microplates, cell-culture treated

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at a density optimized to achieve a confluent monolayer on the day of the assay (e.g., 15,000 cells/well in 40 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in Assay Buffer with probenecid (to prevent dye leakage).

    • Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • For confirmatory single-point screening, add the test compound (e.g., 10 µL of a 3X solution) to the wells and incubate for 15-30 minutes.

    • For dose-response analysis, prepare a serial dilution of the compound (e.g., 8-point, 1:3 dilution) and add to the respective wells.

  • Signal Detection:

    • Place the cell plate into the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Add a pre-determined concentration of the agonist (typically an EC₈₀ concentration to allow for the detection of both antagonists and potentiators) to all wells.

    • Immediately begin reading the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The cellular response is typically quantified as the maximum fluorescence signal minus the baseline signal.

    • For antagonist activity, calculate the percent inhibition relative to the agonist-only controls.

    • For dose-response curves, plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Conclusion and Future Directions

This document provides a foundational strategy for the high-throughput screening of this compound against a hypothetical, yet scientifically plausible, biological target. The outlined workflow, incorporating both a high-throughput biochemical binding assay and a medium-throughput cell-based functional assay, represents a robust and validated approach to modern hit identification.[5][16] By explaining the causality behind each protocol and embedding self-validating steps like Z'-factor calculation and confirmatory screening, this guide ensures a high degree of scientific integrity.

Validated hits emerging from this cascade would be prime candidates for lead optimization. Subsequent studies would involve assessing selectivity against other nAChR subtypes, determining the mechanism of action (e.g., competitive vs. allosteric modulation), and initiating structure-activity relationship (SAR) studies to improve potency and drug-like properties.

References

The Versatile Pyridine Scaffold: Methyl 2-(aminomethyl)nicotinate Hydrochloride as a Key Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(aminomethyl)nicotinate hydrochloride is a bifunctional heterocyclic compound that has emerged as a valuable building block for the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and medicinal chemistry landscapes. Its structure, featuring a reactive primary aminomethyl group and a methyl ester appended to a pyridine core, offers synthetic chemists a versatile handle for constructing elaborate molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient starting material for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles. While extensive public documentation on this specific reagent is limited, the protocols herein are built upon established synthetic methodologies for analogous structures, providing a robust framework for its utilization.

Physicochemical Properties and Handling

Proper storage and handling are paramount to ensure the integrity of this compound. The compound is typically a solid and should be stored at 2-8°C in an inert atmosphere to prevent degradation.

PropertyValueSource(s)
CAS Number 151509-01-2[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance White to off-white solid[2]
Storage Conditions 2-8°C, Inert atmosphere, dry[2]
Purity Typically ≥97%[1]

Application I: Synthesis of Pyrimido[4,5-b]pyridin-4-ones via Condensation and Cyclization

One of the key applications of this compound is in the construction of fused heterocyclic systems. The pyrimido[4,5-b]pyridin-4-one core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibitory activity. In this application, the aminomethyl group acts as a nucleophile to initiate a condensation reaction, followed by an intramolecular cyclization facilitated by the ester functionality.

Scientific Rationale and Mechanistic Insight

The synthesis of pyrimido[4,5-b]pyridin-4-ones from this compound and a suitable carbonyl-containing precursor, such as an isatoic anhydride derivative, proceeds through a logical sequence of reactions. The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the isatoic anhydride. This is typically performed in the presence of a non-nucleophilic base to liberate the free amine from its hydrochloride salt. The subsequent ring-opening of the isatoic anhydride forms an intermediate anthranilamide derivative. Upon heating, this intermediate undergoes an intramolecular cyclization, where the newly formed amide nitrogen attacks the methyl ester of the nicotinate moiety, eliminating methanol and forming the fused pyrimidone ring. The choice of a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial to provide the thermal energy required for the cyclization step.

reaction_workflow_1 start Methyl 2-(aminomethyl)nicotinate HCl + Isatoic Anhydride step1 Base-mediated Amine Freeing & Nucleophilic Attack start->step1 Base (e.g., DIEA) Solvent (e.g., DMF) intermediate Anthranilamide Intermediate step1->intermediate step2 Thermal Intramolecular Cyclization intermediate->step2 Heat (e.g., 120°C) product Pyrimido[4,5-b]pyridin-4-one step2->product

Caption: Workflow for the synthesis of Pyrimido[4,5-b]pyridin-4-ones.

Detailed Experimental Protocol: Synthesis of a Pyrimido[4,5-b]pyridin-4-one Derivative

This protocol is adapted from general procedures for the synthesis of similar heterocyclic systems.

Objective: To synthesize a pyrimido[4,5-b]pyridin-4-one derivative via the condensation of this compound with N-methylisatoic anhydride.

Materials:

  • This compound

  • N-Methylisatoic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and N-methylisatoic anhydride (1.05 eq).

  • Solvent and Base Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Begin stirring the suspension. Add N,N-diisopropylethylamine (DIEA) (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 120°C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired pyrimido[4,5-b]pyridin-4-one derivative.

Application II: Amide Bond Formation for the Synthesis of Novel Ligands and Pharmaceutical Intermediates

The primary aminomethyl group of this compound is readily acylated to form amides. This reaction is fundamental in medicinal chemistry for linking the pyridine core to various side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Scientific Rationale and Mechanistic Insight

Amide bond formation is a cornerstone of organic synthesis. The reaction between the primary amine of methyl 2-(aminomethyl)nicotinate and a carboxylic acid is typically mediated by a coupling agent. Common coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction is generally carried out in a polar aprotic solvent like DMF or dichloromethane (DCM) at room temperature. A non-nucleophilic base is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

reaction_workflow_2 start Methyl 2-(aminomethyl)nicotinate HCl + Carboxylic Acid step1 Carboxylic Acid Activation start->step1 Coupling Agent (e.g., HATU) Base (e.g., DIEA) Solvent (e.g., DMF) intermediate Activated Ester Intermediate step1->intermediate step2 Nucleophilic Attack by Amine intermediate->step2 product Amide Product step2->product

Caption: Workflow for Amide Bond Formation.

Detailed Experimental Protocol: Synthesis of an N-Acylated Methyl 2-(aminomethyl)nicotinate Derivative

This protocol is based on standard amide coupling procedures widely used in organic synthesis.[3]

Objective: To synthesize an N-acylated derivative of methyl 2-(aminomethyl)nicotinate via an amide coupling reaction.

Materials:

  • This compound

  • A carboxylic acid of interest (e.g., 4-fluorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq) and anhydrous DMF. Stir the solution at room temperature.

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion

This compound is a potent and versatile building block in the synthetic chemist's toolkit. Its bifunctional nature allows for the facile construction of complex heterocyclic systems and the introduction of diverse functionalities through amide bond formation. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for researchers and drug development professionals to harness the synthetic potential of this valuable pyridine derivative. As the quest for novel therapeutic agents continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of Methyl 2-(aminomethyl)nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-(aminomethyl)nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues encountered during its handling, storage, and experimental use. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the stability of your starting materials.

Introduction to the Molecule and its Stability

This compound is a bifunctional molecule featuring a primary amine, a methyl ester, and a pyridine ring.[1][2] This combination of functional groups makes it a versatile building block in medicinal chemistry but also introduces specific vulnerabilities to degradation.[1] The hydrochloride salt form generally enhances stability and solubility.[3] Proper storage is critical; the compound should be kept at 2-8°C under an inert atmosphere.[1][2][4]

This guide will address the most common degradation pathways—hydrolysis, oxidation, and photodegradation—and provide practical, step-by-step solutions to mitigate these issues. The principles discussed are grounded in established knowledge of forced degradation studies, which are essential for evaluating the intrinsic stability of pharmaceutical molecules.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of this compound has degraded. What are the first steps I should take?

A1: First, verify the appearance of your sample. Any change from a white to off-white solid may indicate degradation.[2] Next, assess the purity using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks.[1][9] For more detailed analysis, especially to identify unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended for its superior specificity and sensitivity.[9]

Q2: What are the most likely degradation products I should be looking for?

A2: The most probable degradation products arise from the hydrolysis of the methyl ester and oxidation of the aminomethyl group or pyridine ring.

  • Hydrolysis Product: 2-(Aminomethyl)nicotinic acid is the primary product of ester hydrolysis.

  • Oxidation Products: Potential products include the corresponding N-oxide on the pyridine ring or oxidative deamination of the aminomethyl group to an aldehyde or carboxylic acid.

Q3: How can I prevent degradation of my compound in solution?

A3: To minimize degradation in solution:

  • Use freshly prepared solutions.

  • Control the pH: Avoid highly acidic or basic conditions, as these can catalyze hydrolysis.[10] Use buffers when possible, but be aware that some buffer species can catalyze hydrolysis.[11]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[10]

  • De-gas solvents: For sensitive experiments, bubbling an inert gas like argon or nitrogen through your solvent can remove dissolved oxygen and reduce the risk of oxidation.

  • Maintain low temperatures: Prepare and store solutions at low temperatures (e.g., on ice or at 2-8°C) to slow down the rate of degradation.

Troubleshooting Guide: Specific Degradation Problems

Issue 1: Loss of Purity Due to Hydrolysis

The methyl ester functional group in Methyl 2-(aminomethyl)nicotinate is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-(aminomethyl)nicotinic acid and methanol.[12][13] This is a common degradation pathway for nicotinate esters.[14][15]

Symptoms:
  • Appearance of a new, more polar peak in your HPLC chromatogram.

  • A gradual decrease in the peak area of the parent compound over time, especially in aqueous solutions.

  • Changes in the pH of your solution.

Causality and Troubleshooting Workflow:

cluster_0 Troubleshooting Hydrolysis cluster_1 Preventative Measures A Symptom: Loss of purity, new HPLC peak B Hypothesis: Ester Hydrolysis A->B Suspect C Action: Analyze sample by LC-MS B->C Verify D Result: Confirm mass of 2-(aminomethyl)nicotinic acid C->D Identify E Preventative Measures D->E Implement P1 Use aprotic solvents (e.g., DMSO, DMF) E->P1 P2 Control pH: Avoid strong acids/bases E->P2 P3 Work at low temperatures E->P3 P4 Use freshly prepared solutions E->P4

Caption: Workflow for troubleshooting hydrolytic degradation.

Experimental Protocol: Monitoring Hydrolysis by HPLC
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis: Monitor for a decrease in the retention time of the main peak and the appearance of a new, earlier-eluting peak corresponding to the more polar carboxylic acid degradant.

Issue 2: Degradation via Oxidation

The aminomethyl group and the electron-rich pyridine ring are potential sites for oxidation. Oxidizing agents, dissolved oxygen in solvents, or exposure to air during handling can initiate these degradation pathways.[16][17][18]

Symptoms:
  • Development of a yellowish or brownish color in the solid sample or solution.

  • Appearance of multiple new peaks in the chromatogram, which may be difficult to identify.

  • Inconsistent results in biological assays, as oxidation can alter the compound's activity.

Causality and Troubleshooting Workflow:

cluster_0 Troubleshooting Oxidation cluster_1 Preventative Measures A Symptom: Discoloration, multiple new peaks B Hypothesis: Oxidative Degradation A->B Suspect C Action: Prepare sample under inert atmosphere B->C Test D Result: Compare with sample prepared in air C->D Analyze E Preventative Measures D->E Implement P1 Store solid under inert gas (Ar, N₂) E->P1 P2 Use de-gassed solvents E->P2 P3 Avoid incompatible reagents (strong oxidizers) E->P3 P4 Add antioxidants (if compatible with experiment) E->P4

Caption: Workflow for troubleshooting oxidative degradation.

Experimental Protocol: Forced Oxidation Study

To understand the oxidative degradation profile, a forced degradation study can be performed.[5][7][10]

  • Sample Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Condition: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Incubate the solution at room temperature for several hours, taking aliquots at different time points (e.g., 0, 2, 4, 8 hours).

  • Quenching: If necessary, quench the reaction by adding a small amount of sodium bisulfite.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to identify the degradation products formed under oxidative stress. This provides a "fingerprint" of potential oxidative impurities.

Issue 3: Photodegradation

Pyridine-containing compounds can be susceptible to degradation upon exposure to UV or visible light.[19][20] This can lead to complex degradation pathways and a loss of potency.

Symptoms:
  • Degradation occurs even when samples are stored under otherwise ideal conditions (e.g., refrigerated, inert atmosphere).

  • Higher degradation rates are observed in samples left on the lab bench compared to those stored in the dark.

Causality and Troubleshooting Workflow:

cluster_0 Troubleshooting Photodegradation cluster_1 Preventative Measures A Symptom: Degradation despite proper storage B Hypothesis: Photodegradation A->B Suspect C Action: Expose sample to light, compare with dark control B->C Test D Result: Confirm higher degradation in light-exposed sample C->D Analyze E Preventative Measures D->E Implement P1 Use amber vials or actinic glassware E->P1 P2 Wrap containers in aluminum foil E->P2 P3 Minimize exposure to ambient light during experiments E->P3

Caption: Workflow for troubleshooting photodegradation.

Experimental Protocol: Photostability Study

A simple photostability study can confirm light sensitivity, following ICH Q1B guidelines.[10]

  • Sample Preparation: Prepare two identical sets of solutions of the compound in transparent vials.

  • Exposure:

    • Light Sample: Place one set in a photostability chamber with a controlled light source (providing both UV and visible light).

    • Dark Control: Wrap the second set completely in aluminum foil and place it in the same chamber to serve as a control for thermal degradation.

  • Analysis: After a defined period (e.g., 24 hours), analyze both the light-exposed and dark control samples by HPLC. A significant increase in degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

Summary of Stability and Recommended Conditions

ParameterRecommendationRationale
Storage (Solid) 2-8°C, under inert atmosphere (Argon or Nitrogen), protected from light.Minimizes thermal, oxidative, and photodegradation.[2][4]
Solution pH Near-neutral (pH 6-7.5). Avoid strong acids and bases.The ester linkage is susceptible to acid- and base-catalyzed hydrolysis.[11]
Solvents Use high-purity, aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous experiments, use de-gassed, buffered solutions.Aprotic solvents prevent hydrolysis. De-gassing removes oxygen, preventing oxidation.
Light Exposure Handle in amber vials or under low-light conditions.The pyridine ring system may be susceptible to photodegradation.[19]
Temperature Perform experimental manipulations at low temperatures (e.g., on ice) where possible.Reduces the rate of all potential degradation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(aminomethyl)nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(aminomethyl)nicotinate hydrochloride. This versatile pyridine derivative is a crucial building block in medicinal chemistry and drug development, valued for its bifunctional nature that includes a primary amine and a methyl ester.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis and optimize reaction conditions for improved yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 151509-01-2[1][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][3]
Molecular Weight 202.64 g/mol [1][3]
Appearance White to off-white solid[3]
Storage Conditions 2-8°C, Inert atmosphere[1][4]

Synthetic Pathways Overview

Two primary synthetic routes are commonly employed for the preparation of Methyl 2-(aminomethyl)nicotinate.[2] Understanding these pathways is essential for effective troubleshooting and optimization.

  • Chlorination and Amination: This route starts with the chlorination of 2-methylnicotinate methyl ester to form the key intermediate, Methyl 2-(chloromethyl)nicotinate. Subsequent amination displaces the chloride to yield the desired product.[2]

  • Reduction of a Nitrile Precursor: This alternative approach involves the reduction of Methyl 2-cyanonicotinate, offering a more direct path to the aminomethyl group.[2]

Synthetic_Pathways cluster_0 Route 1: Chlorination & Amination cluster_1 Route 2: Nitrile Reduction 2-Methylnicotinate_Methyl_Ester 2-Methylnicotinate Methyl Ester Chlorinated_Intermediate Methyl 2-(chloromethyl)nicotinate 2-Methylnicotinate_Methyl_Ester->Chlorinated_Intermediate Chlorination Final_Product_1 Methyl 2-(aminomethyl)nicotinate Chlorinated_Intermediate->Final_Product_1 Amination Nitrile_Precursor Methyl 2-cyanonicotinate Final_Product_2 Methyl 2-(aminomethyl)nicotinate Nitrile_Precursor->Final_Product_2 Reduction

Caption: Overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Category 1: Low Reaction Yield

Q1: My overall reaction yield is consistently low. What are the common culprits?

A1: Low yields can stem from several factors, often related to incomplete reactions or the formation of side products. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Incomplete_Conversion Incomplete Conversion? Check_Purity->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Change catalyst/reagent Incomplete_Conversion->Optimize_Conditions Yes Purification_Issues Review Purification Method: - Recrystallization solvent - Column chromatography conditions Side_Products->Purification_Issues No Amination_Method Amination Issues: - Consider Gabriel Synthesis to prevent over-alkylation Side_Products->Amination_Method Yes (Amination) Reduction_Method Reduction Issues: - Check catalyst activity - Increase H2 pressure - Add co-solvent/additive Side_Products->Reduction_Method Yes (Reduction) Optimize_Conditions->Purification_Issues

Caption: Decision-making workflow for troubleshooting low yields.

Q2: I'm seeing low yields specifically in the amination of Methyl 2-(chloromethyl)nicotinate. How can I improve this step?

A2: Direct amination with ammonia can be challenging due to the potential for over-alkylation, where the product amine reacts with the starting material to form secondary and tertiary amines.

  • Expert Insight: To circumvent this, the Gabriel synthesis is a highly recommended alternative.[2] This method utilizes potassium phthalimide to introduce the nitrogen atom, which effectively prevents over-alkylation. The phthalimide group is then cleanly removed via hydrazinolysis to yield the primary amine.[2]

Q3: My catalytic reduction of Methyl 2-cyanonicotinate is sluggish or incomplete. What should I do?

A3: Incomplete reduction of the nitrile is a common issue that can often be resolved by optimizing the catalyst, solvent, and reaction conditions.

  • Catalyst Choice and Activity: The choice of catalyst is critical. Raney Nickel and Palladium on carbon (Pd/C) are commonly used.[2] Ensure your catalyst is fresh and active. Deactivated catalysts are a frequent cause of failed or sluggish reactions.

  • Hydrogen Pressure: Increasing the hydrogen pressure can significantly enhance the reaction rate.

  • Solvent System: The reaction is typically performed in methanol or ethanol.[2] The addition of ammonia to the solvent is a key strategy to suppress the formation of secondary amines, which can be a significant side reaction.[2]

  • Temperature: Gently heating the reaction can improve the rate, but monitor carefully for potential side reactions or catalyst degradation.

Category 2: Side Product Formation

Q4: I'm observing significant over-alkylation byproducts in my amination reaction. How can I prevent this?

A4: As mentioned in Q2, over-alkylation is a common side reaction when using ammonia directly. The most effective way to prevent this is to use the Gabriel synthesis , which provides a protected form of the amine, preventing further reaction.[2] If you must use direct amination, using a large excess of ammonia can help to statistically favor the formation of the primary amine over secondary or tertiary amines.

Q5: How can I minimize the formation of secondary amines during the nitrile reduction?

A5: The formation of secondary amines during nitrile reduction occurs when the initially formed primary amine reacts with an intermediate imine.

  • Key Optimization Step: The most effective way to suppress this side reaction is to conduct the hydrogenation in the presence of ammonia .[2] Ammonia helps to shift the equilibrium away from the formation of the imine intermediate that leads to the secondary amine.

Category 3: Product Isolation and Stability

Q6: My product is difficult to crystallize as the hydrochloride salt. What are some tips?

A6: Successful crystallization depends on solvent choice and technique.

  • Procedure: After isolating the crude free base, dissolve it in a minimal amount of a suitable solvent like diethyl ether.[1] Then, slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.[1] If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once precipitation is complete, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Q7: How should I store this compound to ensure its stability?

A7: Proper storage is crucial to maintain the integrity of the compound.

  • Recommended Conditions: The hydrochloride salt should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[1][4] This protects it from moisture and atmospheric degradation.

Experimental Protocols

Protocol 1: Synthesis via Chlorination and Gabriel Amination

This protocol is based on established methods for the synthesis of primary amines from alkyl halides.[2]

Step A: Alkylation

  • In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent such as DMF.

  • Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step B: Hydrazinolysis

  • Once the alkylation is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the solution and reflux the mixture.

  • After removing the phthalhydrazide byproduct by filtration, concentrate the filtrate.

  • Perform an acid-base extraction to isolate the crude amine.

  • Purify the crude product by column chromatography or crystallization to yield pure Methyl 2-(aminomethyl)nicotinate.[2]

Protocol 2: Synthesis via Catalytic Hydrogenation of Methyl 2-cyanonicotinate

This protocol is a common and effective method for the reduction of nitriles to primary amines.[2]

Catalyst Comparison for Nitrile Reduction

CatalystTypical LoadingPressureTemperatureNotes
Raney Nickel 5-10 wt%50-100 psi25-50°CCost-effective, requires careful handling.
Palladium on Carbon (Pd/C) 5-10 mol%50-500 psi25-60°CGenerally higher activity and selectivity.[2]

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in methanol or ethanol containing ammonia.[2]

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C) to the solution.[2]

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level.

  • Stir the reaction mixture vigorously at the specified temperature until hydrogen uptake ceases.

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt and recrystallizing.[2]

References

Technical Support Center: Methyl 2-(aminomethyl)nicotinate hydrochloride Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals to identify and resolve common interferences in the analysis of Methyl 2-(aminomethyl)nicotinate hydrochloride.

Introduction

This compound is a pyridine derivative used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is critical for research and development, quality control, and formulation studies. However, its unique structure, featuring a primary amine, a methyl ester, and a pyridine ring, presents several challenges for analytical method development and can lead to assay interference. This guide provides a structured approach to troubleshooting common issues encountered during the assay of this compound.

In-Depth Troubleshooting Guides

My HPLC chromatogram shows a drifting baseline. What could be the cause?

A drifting baseline in HPLC analysis can be caused by several factors, often related to the mobile phase, the column, or the detector. Given the chemical nature of Methyl 2-(aminomethyl)nicotinate, interactions with the stationary phase and mobile phase components are a primary concern.

I'm observing an unexpected peak eluting close to my main analyte peak. How can I identify it?

An unexpected peak can be a degradation product, a synthesis-related impurity, or a contaminant from the sample matrix. Identifying this peak is crucial for ensuring the accuracy of your assay.

My assay results are showing poor reproducibility. What are the likely sources of variability?

Poor reproducibility can stem from inconsistencies in sample preparation, instrument performance, or the inherent stability of the analyte.

Can I use a non-specific assay, like a primary amine assay, for quantification?

While a primary amine assay can detect the presence of Methyl 2-(aminomethyl)nicotinate, it is not recommended for accurate quantification due to a high risk of interference.

Technical Support Center: Investigating Off-Target Effects of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharacterized Biological Landscape of a Novel Nicotinate Derivative

Methyl 2-(aminomethyl)nicotinate hydrochloride is a pyridine derivative available for research and synthesis applications.[1][2] Structurally, it is related to nicotinic acid (niacin) and its esters, which are known to possess a range of biological activities.[3] However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of this specific compound. To date, there is no specific information regarding its primary biological target, mechanism of action, or associated signaling pathways.[1][3] Its primary utility so far has been documented as a chemical intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5]

This lack of a defined "on-target" makes the concept of "off-target" effects moot. Any observed biological activity could, in fact, be its primary effect.

This technical support guide is therefore designed for researchers, scientists, and drug development professionals who may be considering this compound for novel applications. Instead of detailing known off-target effects, this guide provides a robust framework for the initial characterization of this compound, outlining a systematic approach to identify its primary biological interactions and subsequently build a comprehensive off-target profile. We will use the known pharmacology of structurally related compounds as a starting point for hypothetical investigation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary biological target of this compound?

A1: Currently, there is no identified primary biological target for this compound in peer-reviewed literature or public databases.[1][3] It is often cataloged as a building block for protein degraders or as an intermediate in pharmaceutical synthesis, suggesting its principal use is in chemical construction rather than as a direct biological modulator.[4][5] Any investigation into its biological effects should, therefore, begin with broad, unbiased screening approaches to identify potential targets.

Q2: Are there any documented off-target effects or a known selectivity profile?

A2: No. Without a confirmed primary target, a selectivity profile cannot be established. The process of identifying off-target effects is contingent on first understanding the compound's intended biological interaction.

Q3: Based on its structure, what potential biological activities could be hypothesized for initial investigation?

A3: The structure contains a nicotinic acid core, a class of molecules with diverse biological activities. The structurally related compound, methyl nicotinate, is a well-known rubefacient (causes redness of the skin) that induces localized vasodilation.[6][7] This effect is primarily mediated by the release of prostaglandins (specifically Prostaglandin D2) and involves local sensory nerves.[6][8] Therefore, a logical starting point for investigation would be to assess the compound's effects on vascular smooth muscle, prostaglandin synthesis pathways, and sensory neuron activation. Additionally, other nicotinic acid derivatives have been explored for anti-inflammatory, antifungal, and enzyme-inhibitory activities.[9] These represent potential, though unproven, avenues for investigation.

Q4: What are the essential safety and handling precautions for this compound?

A4: As with any research chemical with limited toxicological data, caution is paramount. Based on available Safety Data Sheets (SDS) for the hydrochloride salt and related nicotinate compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[10]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[10] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere.[1][3]

Troubleshooting Guide: A Framework for Target Identification and Off-Target Profiling

This section provides a systematic workflow for researchers who observe a biological effect when using this compound and need to determine its molecular basis.

Scenario: You observe an unexpected but repeatable phenotype in a cell-based or in vivo model after administration of this compound. How do you proceed?

The primary challenge is to deconvolve this observation and identify the molecular initiating event. This requires a multi-step, systematic approach.

cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Hit Validation & Target Engagement cluster_2 Phase 3: Off-Target Profiling A Observed Biological Phenotype B Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->B  Hypothesis Generation C Preliminary 'Hits' Identified B->C D Dose-Response Curve (Determine IC50/EC50) C->D E Orthogonal Assays (e.g., Biophysical Binding - SPR) D->E Confirm Interaction F Cellular Target Engagement (e.g., CETSA, NanoBRET) E->F Confirm in Cellular Context G Validated Primary Target(s) F->G H Comprehensive Safety Panel (e.g., CEREP SafetyScreen44™) G->H I Cellular & Phenotypic Assays (e.g., Cytotoxicity, hERG) G->I J Establish Selectivity Profile H->J I->J

Caption: Workflow for target identification and off-target profiling.

Step 1: Broad Target Screening to Generate Hypotheses

Your first step is to cast a wide net to identify potential interacting proteins. This is typically done through fee-for-service platforms that screen your compound against large panels of recombinant proteins or cell lines.

  • Recommended Action: Submit this compound for screening against diverse target families.

    • Biochemical Assays: These use purified proteins (e.g., kinases, phosphatases, proteases) to measure direct inhibition or activation.[12]

    • Receptor Binding Assays: These assess the ability of the compound to displace a known radiolabeled ligand from a receptor (e.g., GPCRs, ion channels).

    • Rationale: This unbiased approach can quickly identify potential protein families that interact with your compound, providing the first clues to its mechanism of action.[13]

Step 2: Validate Hits and Confirm Cellular Target Engagement

A "hit" from a broad screen is only a starting point and requires rigorous validation.

  • Recommended Actions:

    • Determine Potency: For any validated hits, perform detailed dose-response studies to determine the concentration at which the effect occurs (e.g., IC₅₀ or EC₅₀). This is critical for understanding if the observed phenotype occurs at a relevant concentration.

    • Use Orthogonal Assays: Confirm the interaction using a different technological principle. If the primary screen was an enzymatic assay, a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide affinity data (Kᴅ).

    • Confirm Engagement in a Cellular Context: It is crucial to demonstrate that the compound interacts with its putative target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. It measures the change in thermal stability of a protein upon ligand binding, providing direct evidence of target engagement.

Step 3: Build the Off-Target and Selectivity Profile

Once you have a validated primary target, you can begin to build a classic off-target profile.

  • Recommended Actions:

    • Comprehensive Safety Screening: Use a broad safety panel (e.g., a CEREP panel) that screens the compound against a wide range of receptors, channels, and enzymes known to be involved in adverse drug reactions.

    • Functional Assays: Conduct key functional assays to rule out common liabilities, such as inhibition of the hERG potassium channel (a common cause of cardiac toxicity) and general cytotoxicity assays in relevant cell lines.

    • Establish Selectivity: Compare the potency (EC₅₀/IC₅₀) of the compound at its primary target versus its potency at any identified off-targets. A large potency window (e.g., >100-fold) is generally desired to ensure a clean pharmacological profile.

Key Experimental Protocols

Protocol 1: General Off-Target Screening Using Cell Microarrays

Off-target screening using cell microarrays is a high-throughput method to assess non-specific binding to a wide array of human proteins expressed on the cell surface.[14]

Objective: To identify potential unintended binding partners of this compound from a large library of expressed human proteins.

Materials:

  • This compound, labeled with a fluorescent tag (e.g., FITC) or a handle for secondary detection (e.g., biotin).

  • Off-Target Screening Cell Microarray (commercially available from vendors like Creative Biolabs).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Binding Buffer (e.g., PBS with 1% BSA).

  • Secondary detection reagents (if required, e.g., fluorescently-labeled streptavidin for a biotinylated compound).

  • High-resolution microarray scanner.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the labeled this compound in Binding Buffer. A typical starting concentration for screening is 1-10 µM.

  • Array Blocking: Incubate the cell microarray slide with Binding Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Compound Incubation: Remove the blocking buffer and incubate the slide with the diluted, labeled compound for 1-2 hours at room temperature.

  • Washing: Wash the slide extensively with Wash Buffer (e.g., 3 washes of 5 minutes each) to remove unbound compound.

  • Secondary Detection (if applicable): If using a biotinylated compound, incubate the slide with a fluorescently-labeled streptavidin conjugate for 1 hour. Wash again as in the previous step.

  • Scanning and Analysis: Dry the slide (e.g., by brief centrifugation) and scan it using a microarray scanner at the appropriate excitation/emission wavelengths. Analyze the resulting image to identify "hits" – cells expressing specific proteins that show a high fluorescence signal, indicating binding of the compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to a putative target protein in intact cells.

A 1. Cell Culture (Grow cells expressing target protein) B 2. Compound Treatment (Treat cells with Vehicle or Compound) A->B C 3. Heat Shock (Heat cell suspensions across a temperature gradient) B->C D 4. Cell Lysis (Lyse cells to release proteins) C->D E 5. Separate Aggregates (Centrifuge to pellet aggregated, denatured proteins) D->E F 6. Protein Analysis (Analyze soluble fraction via Western Blot or MS) E->F G 7. Data Interpretation (Binding = Increased protein in soluble fraction at higher temps) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Preparation: Culture cells known to express the putative target protein to ~80% confluency.

  • Treatment: Harvest the cells and resuspend them in a suitable buffer. Divide the cell suspension into two main groups: one treated with vehicle (e.g., DMSO) and one treated with this compound (at a concentration sufficient to ensure target saturation, e.g., 10-50 µM). Incubate for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Interpretation: Plot the relative band intensity for the target protein against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates that the compound bound to the target protein and stabilized it against thermal denaturation, confirming target engagement.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 151509-01-2[1][3][5]
Molecular Formula C₈H₁₁ClN₂O₂[1][3][5]
Molecular Weight 202.64 g/mol [1][3][5]
Appearance White to off-white solid[1]
Storage Conditions 2-8°C, Inert atmosphere, Sealed in dry[1][3]
Purity Typically ≥97%[3][5]

Table 2: Comparison of Methodologies for Off-Target Profiling

Assay TypePrincipleProsCons
Biochemical Assays Measures direct interaction with purified proteins (e.g., enzymes, receptors).Highly sensitive; provides direct evidence of interaction; good for initial broad screening.May produce false positives (lack of cellular context); does not account for cell permeability or metabolism.[12]
Cell-Based Assays Measures compound effects in a live-cell environment (e.g., reporter assays, CETSA).More physiologically relevant; accounts for cell permeability and complexity.Can be lower throughput; mechanism of action may be indirect.[12]
Phenotypic Screening Measures changes in cell morphology, function, or viability without a preconceived target.Unbiased; can uncover novel biology and targets.Target deconvolution can be challenging and resource-intensive.
In Silico Prediction Uses computational models based on compound structure to predict potential targets.Fast and inexpensive; good for initial hypothesis generation.Prone to inaccuracies; requires experimental validation.[12]

References

Technical Support Center: Enhancing the Bioavailability of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals investigating Methyl 2-(aminomethyl)nicotinate hydrochloride. Due to the limited availability of specific pharmacokinetic data for this compound in public literature[1][2], this guide synthesizes established principles of drug delivery and bioavailability enhancement for structurally related molecules, particularly those containing primary amine functionalities and nicotinic acid backbones. We provide a framework for systematically identifying and overcoming potential absorption barriers.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?

A1: this compound is a pyridine derivative.[3] Its key features, which influence its physicochemical and pharmacokinetic properties, are:

  • Pyridine Ring: A heterocyclic aromatic ring.

  • Primary Aminomethyl Group: A basic primary amine (-CH₂NH₂) attached at the 2-position. At physiological pH, this group is expected to be protonated (-CH₂NH₃⁺), rendering it polar and highly water-soluble.

  • Methyl Ester Group: A methyl ester (-COOCH₃) at the 3-position, which is susceptible to hydrolysis by esterase enzymes.

  • Hydrochloride Salt: This salt form enhances aqueous solubility and stability but ensures the compound is ionized.[4]

These features are summarized in the table below.

PropertyValueSource
CAS Number 151509-01-2[5]
Molecular Formula C₈H₁₁ClN₂O₂[5]
Molecular Weight 202.64 g/mol [5]
Key Functional Groups Primary Amine, Methyl Ester, Pyridine RingN/A
Q2: Why might the oral bioavailability of this compound be limited?

A2: The oral bioavailability of a drug is primarily influenced by its solubility and permeability.[6] While the hydrochloride salt form suggests good aqueous solubility, its absorption may be limited by several factors:

  • Poor Membrane Permeability: The primary amine will be protonated in the gastrointestinal (GI) tract, creating a positively charged, polar molecule. This high polarity is a significant barrier to passive diffusion across the lipid-rich intestinal epithelial cell membranes.[7][8]

  • First-Pass Metabolism: The methyl ester group can be rapidly hydrolyzed by esterases in the intestine or liver. Additionally, the primary amine may be susceptible to metabolism by enzymes like monoamine oxidase (MAO).[7]

  • Efflux Transporters: The molecule could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the GI lumen, reducing net absorption.[9]

Troubleshooting Guide: Low Oral Bioavailability

This section addresses the common issue of poor oral absorption and provides structured strategies to enhance the bioavailability of this compound.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Experimental Validation Start Problem: Low In Vivo Bioavailability Assess Characterize Physicochemical Properties (Solubility, LogP, pKa) Start->Assess BCS Determine Biopharmaceutics Classification (BCS-like categorization) Assess->BCS Formulation Formulation-Based Approaches BCS->Formulation Based on Limiting Factor (Permeability vs. Solubility) Prodrug Prodrug Synthesis BCS->Prodrug Based on Limiting Factor (Permeability vs. Solubility) Excipients Co-administration with Functional Excipients BCS->Excipients Based on Limiting Factor (Permeability vs. Solubility) InVitro In Vitro Testing (PAMPA, Caco-2) Formulation->InVitro Prodrug->InVitro Excipients->InVitro InVivo In Vivo PK Studies (Animal Model) InVitro->InVivo Promising candidates Result Outcome: Enhanced Bioavailability InVivo->Result

Caption: Workflow for diagnosing and addressing poor bioavailability.

Problem: Poor absorption is suspected due to the compound's high polarity.
Q3: How can formulation strategies improve the absorption of a polar compound like this?

A3: Advanced formulation strategies can enhance the bioavailability of polar compounds by protecting them from the harsh GI environment and facilitating their transport across the intestinal epithelium.[10]

  • Lipid-Based Drug Delivery Systems (LBDDS): These are formulations where the drug is dissolved or suspended in lipids, surfactants, and co-solvents.[11]

    • Mechanism of Action: When a Self-Emulsifying Drug Delivery System (SEDDS) is administered, it forms a fine oil-in-water emulsion in the GI tract. This keeps the drug in a solubilized state, avoiding the dissolution step.[12] Furthermore, some lipid components can be absorbed via the lymphatic system, bypassing the liver and reducing first-pass metabolism.[11] Medium-chain fatty acids used in these systems can also transiently and reversibly open tight junctions between intestinal cells, enhancing paracellular transport.[11]

    • Recommendation: Develop a SEDDS formulation. Start with an excipient screen to determine the compound's solubility in various oils, surfactants, and co-solvents.

  • Nanoparticulate Systems: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve bioavailability.

    • Mechanism of Action: Nanoparticles can protect the drug from degradation, control its release, and be taken up by cells through endocytosis. This provides an alternative absorption pathway to passive diffusion.

    • Recommendation: Formulate the compound into solid lipid nanoparticles (SLNs) using techniques like hot melt extrusion or high-pressure homogenization.

G Lumen Intestinal Lumen Drug (Polar) Lipid Formulation (SEDDS) Dispersion Dispersion in GI Fluid Forms fine oil-in-water emulsion Drug remains solubilized Lumen:f->Dispersion Ingestion Mechanisms Absorption Mechanisms Paracellular Pathway (via tight junction modulation) Transcellular Pathway (Lipid uptake) Lymphatic Uptake (Bypasses Liver) Dispersion->Mechanisms:p Increased Permeability Dispersion->Mechanisms:t Enterocyte Enterocyte (Intestinal Cell) Bloodstream Systemic Circulation Mechanisms:l->Bloodstream Reduced First-Pass Metabolism Mechanisms:p->Bloodstream Mechanisms:t->Bloodstream

Caption: Mechanism of lipid-based formulation bioavailability enhancement.

Q4: Is a prodrug approach viable for masking the polar amine group?

A4: Yes, a prodrug approach is an excellent strategy for temporarily masking the polar primary amine, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes via passive diffusion.[7][13] The prodrug is designed to be inactive and convert back to the active parent drug in vivo through enzymatic or chemical cleavage.

  • Prodrug Strategies for Primary Amines:

    • N-Acylation (Amides/Carbamates): Converting the amine to an amide or carbamate can neutralize its charge and increase lipophilicity. However, simple amides can be too stable for efficient cleavage in the body.[7] More sophisticated "activated" carbamates, such as (acyloxy)alkyl carbamates, are designed to be readily cleaved by esterase enzymes.[14]

    • Amino Acid Conjugates: Attaching an amino acid can target specific transporters in the gut, such as PEPT1, for active uptake.[14]

G cluster_0 Prodrug Design cluster_1 In Vivo Action Parent Parent Drug (Polar, Charged -NH3+) Prodrug Prodrug (Lipophilic, Neutral) Parent->Prodrug Chemical Synthesis (Masking Group Added) Absorption Enhanced Passive Diffusion Across Intestinal Membrane Prodrug->Absorption Cleavage Enzymatic Cleavage (e.g., by Esterases) Absorption->Cleavage ActiveDrug Active Parent Drug Released in Circulation Cleavage->ActiveDrug

Caption: The prodrug concept for enhancing membrane permeability.

Experimental Validation Protocols

To validate the effectiveness of any enhancement strategy, a stepwise experimental approach is necessary. These protocols provide a framework for in vitro screening before advancing to more complex in vivo studies.[15][16]

Protocol 1: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To provide a high-throughput initial screen of the passive permeability of the parent compound versus new formulations or prodrugs.[17]

  • Principle: This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment. It models passive transcellular diffusion.[15]

  • Methodology:

    • Prepare Donor Solution: Dissolve the test compound (parent drug, prodrug, or formulation) in a buffer solution mimicking intestinal fluid (e.g., pH 6.5).

    • Coat Membrane: Apply a 1% solution of lecithin in dodecane to the filter of a 96-well PAMPA plate.

    • Assemble Plate: Add the donor solution to the donor wells. Add acceptor buffer (e.g., pH 7.4) to the acceptor wells and place the donor plate on top of the acceptor plate.

    • Incubate: Incubate the plate assembly for 4-16 hours at room temperature.

    • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate Permeability: Calculate the effective permeability coefficient (Pe). A significant increase in Pe for a prodrug or formulation compared to the parent compound indicates successful enhancement of passive diffusion.

Protocol 2: In Vitro Absorption and Efflux Assessment using Caco-2 Cell Monolayers
  • Objective: To evaluate the intestinal permeability and potential for active efflux of the compound in a model that more closely resembles the human intestinal barrier.[15]

  • Principle: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing tight junctions and efflux transporters like P-gp.[18]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed.

    • Permeability Assay (A-to-B):

      • Add the test compound to the apical (A, mucosal) side of the monolayer.

      • Take samples from the basolateral (B, serosal) side at various time points (e.g., 30, 60, 90, 120 minutes).

      • Analyze samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).

    • Efflux Assay (B-to-A):

      • Add the test compound to the basolateral side and sample from the apical side.

      • Calculate the Papp for the B-to-A direction.

    • Calculate Efflux Ratio: Divide the B-to-A Papp by the A-to-B Papp. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

    • Interpretation: A successful prodrug or formulation should show a significantly higher A-to-B Papp and a lower efflux ratio compared to the parent compound.

References

"Methyl 2-(aminomethyl)nicotinate hydrochloride" experimental variability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(aminomethyl)nicotinate Hydrochloride

Introduction: Navigating the Nuances of a Versatile Building Block

This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, which includes a reactive primary amine, a methyl ester, and a pyridine core, offers a versatile scaffold for synthesizing more complex molecules.[1] However, these same functional groups can introduce significant experimental variability if not properly managed.

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond standard data sheets to provide field-proven insights into the common challenges encountered when working with this compound. Here, we dissect the root causes of experimental variability—from solubility quirks to synthetic side reactions—and offer robust, step-by-step troubleshooting protocols to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties & Handling

This section addresses the most common foundational questions regarding the handling, storage, and characterization of this compound.

Question 1: What are the fundamental physicochemical properties of this compound?

Answer: Understanding the core properties is the first step in designing robust experiments. The compound is typically a white to off-white solid.[2] As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form.[3] Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 151509-01-2[1][3][4]
Molecular Formula C₈H₁₁ClN₂O₂[1][3]
Molecular Weight 202.64 g/mol [1][3][4]
Typical Purity ≥97%[1][4]
Recommended Storage 2-8°C, Inert atmosphere, Sealed in dry[1][2]

Question 2: How should I properly store this compound to prevent degradation?

Answer: Proper storage is critical for maintaining the compound's integrity. The recommended conditions are 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The two primary vulnerabilities are the methyl ester and the aminomethyl group.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture and non-neutral pH. Storing it tightly sealed in a dry environment is crucial. A study on the related compound methyl nicotinate showed that in aqueous solution at 4°C, it degrades to nicotinic acid at a rate of about 0.5% per year.[5][6] While this indicates good stability, repeated exposure to atmospheric moisture can accelerate this process.

  • Amine Reactivity: The primary amine can slowly react with atmospheric carbon dioxide to form a carbamate salt, and it is also susceptible to oxidation. Handling under an inert atmosphere minimizes these side reactions.[2]

Question 3: What are the best practices for preparing a stock solution? I'm observing precipitation over time.

Answer: Solution instability is a common source of variability. As a hydrochloride salt of a weak base, its solubility is highly pH-dependent.

  • Solvent Selection: For aqueous solutions, use a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated (and more soluble) state of the amine. Avoid basic conditions, which will neutralize the HCl salt, leading to the precipitation of the less soluble free base.

  • Common Ion Effect: Be aware of the "common ion effect." In buffers with very high chloride concentrations, the solubility of the hydrochloride salt may decrease.[7][8]

  • Protocol: Always use deionized, purified water or high-purity solvents. Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short periods. Visually inspect for precipitation before each use.

Question 4: What are the expected spectroscopic signatures for this compound?

Answer: While authenticated spectra are not always available in public databases, the expected NMR and IR features can be inferred from its structure.[2] Verifying the structure of your starting material is a critical first step in troubleshooting.

  • ¹H NMR (in DMSO-d₆ or D₂O): Expect signals for the three aromatic protons on the pyridine ring, a singlet for the aminomethyl protons (-CH₂-NH₂), and a singlet for the methyl ester protons (-OCH₃).[1]

  • IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretching of the amine, C=O stretching of the ester, and C=C/C=N stretching from the pyridine ring.[2]

  • Mass Spectrometry (ESI-MS): This technique should confirm the molecular weight of the free base cation (C₈H₁₀N₂O₂), which has a mass of 166.18 g/mol .[3]

Section 2: Troubleshooting Experimental Variability

This section provides in-depth guides to diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Inconsistent Solubility and Unexpected Precipitation

Question: My compound dissolves initially but then crashes out of solution, or solubility varies between batches. What is causing this and how can I fix it?

Answer: This is a classic problem when working with hydrochloride salts of weakly basic compounds. The root cause is almost always related to pH and buffer composition.

Causality Explained: The hydrochloride salt exists in equilibrium with its free base form. The position of this equilibrium is dictated by the pH of the solution relative to the pKa of the conjugate acid (the protonated amine). If the solution pH rises above the effective pKa, the equilibrium shifts towards the neutral, often less soluble, free base, causing precipitation. Excipients in a formulation with basic properties, such as magnesium stearate, can also induce this disproportionation.[9]

Troubleshooting Workflow:

  • Measure the pH: Immediately measure the pH of your final solution. If it is neutral or basic, this is the likely cause.

  • Re-evaluate Your Solvent/Buffer: Switch to a buffer system that maintains a pH at least 1-2 units below the pKa of the compound's aminomethyl group.

  • Consider Solvent Polarity: If working in organic solvents, ensure they are anhydrous. Trace amounts of water can initiate hydrolysis or affect salt solubility.

  • Filter Before Use: If slight precipitation occurs upon storage, carefully decant or filter the supernatant before use to ensure you are working with a saturated, homogenous solution.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed check_ph Measure pH of Solution start->check_ph is_basic Is pH > 7 or near pKa? check_ph->is_basic Aqueous Buffer is_high_cl Is [Cl⁻] high? is_basic->is_high_cl No solution1 Root Cause: Free Base Precipitation is_basic->solution1 Yes solution2 Root Cause: Common Ion Effect is_high_cl->solution2 Yes end Consistent Solution is_high_cl->end No, check other factors (e.g., temperature) action1 Action: Use acidic buffer (pH 4-6) solution1->action1 action2 Action: Reduce buffer [Cl⁻] or switch to non-Cl⁻ buffer solution2->action2 action1->end action2->end

Caption: Decision workflow for troubleshooting solubility issues.

Issue 2: Compound Degradation and Appearance of Unknown Impurities

Question: I am analyzing my compound by HPLC and see new peaks appearing over time, especially in solution. What degradation is occurring?

Answer: The appearance of new peaks is a clear sign of compound instability. For this molecule, the most probable degradation pathway is hydrolysis of the methyl ester.

Causality Explained: Ester hydrolysis is a chemical reaction in which an ester is cleaved into a carboxylic acid and an alcohol. This reaction is catalyzed by both acid and base. In the case of Methyl 2-(aminomethyl)nicotinate, hydrolysis would yield 2-(aminomethyl)nicotinic acid and methanol. This can alter the compound's biological activity and lead to inconsistent results. A study on methyl nicotinate confirmed that its major degradation product in aqueous solution is nicotinic acid.[5]

Troubleshooting & Validation:

  • Control Your pH: Maintain solutions at a slightly acidic to neutral pH to minimize both acid- and base-catalyzed hydrolysis.

  • Limit Time in Solution: Prepare solutions immediately before use. Avoid long-term storage of aqueous solutions.

  • Temperature Control: Store stock solutions at 2-8°C and minimize exposure to room temperature or higher.

  • Perform a Forced Degradation Study: To confirm the identity of degradants, intentionally stress the compound (e.g., treat with mild acid, mild base, and an oxidizing agent) and analyze the outcomes by LC-MS to identify the masses of the degradation products.

G cluster_conditions Degradation Conditions parent Methyl 2-(aminomethyl)nicotinate (C₈H₁₀N₂O₂) hydrolysis_product 2-(aminomethyl)nicotinic acid + Methanol parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) oxidation_product Oxidized Amine Species (e.g., N-oxide) parent->oxidation_product Oxidation (Air, Oxidants) cond1 Moisture cond1->parent cond2 Extreme pH cond2->parent cond3 Oxygen/Light cond3->parent

Caption: Primary degradation pathways for the compound.

Issue 3: Variability in Synthetic Reactions and Purification

Question: I am using this compound as a starting material for a reaction involving the amine group, but I'm getting low yields and multiple side products. Why?

Answer: Low yields and side products often stem from competing reactions or impurities in the starting material. The primary amine is a potent nucleophile, but the pyridine ring and ester group can also participate in or influence reactions.

Causality Explained:

  • Competing Nucleophiles: If your reaction conditions are basic, you risk deprotonating other sites or promoting side reactions like ester hydrolysis or aminolysis.

  • Starting Material Purity: The typical purity is ≥97%, meaning up to 3% could be impurities from the synthesis, such as the starting materials or byproducts from chlorination and amination steps.[4][10] These can interfere with your reaction.

  • Salt Form Interference: The hydrochloride salt form means the amine is protonated. It must be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) in situ to free the amine for reaction. Using an incorrect amount or type of base can lead to variability.

Troubleshooting Synthetic Protocols:

  • Verify Purity: Always run a purity check (e.g., HPLC or NMR) on your starting material before beginning a reaction.

  • Optimize Base Stoichiometry: Use exactly one equivalent of a non-nucleophilic base to free the primary amine. An excess can cause unwanted side reactions.

  • Control Temperature: Many reactions involving amines are exothermic. Run reactions at a controlled low temperature (e.g., 0°C) to improve selectivity and minimize byproduct formation.[11]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the amine or other sensitive reagents.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for minimizing variability.

Protocol 1: Preparation and Validation of a Standard Stock Solution

Objective: To prepare a 10 mM stock solution in an aqueous buffer and validate its concentration and stability.

Materials:

  • This compound (purity ≥97%)

  • 50 mM Sodium Phosphate Buffer, pH 5.0

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • 0.22 µm syringe filter

Procedure:

  • Weighing: On a calibrated balance, accurately weigh approximately 2.03 mg of the compound. Handle under an inert atmosphere if possible to minimize moisture absorption.

  • Dissolution: Transfer the weighed solid to a 1.0 mL Class A volumetric flask. Add approximately 0.8 mL of the pH 5.0 phosphate buffer.

  • Sonication: Gently sonicate the mixture for 2-5 minutes to ensure complete dissolution.

  • Final Volume: Once dissolved, bring the solution to the 1.0 mL mark with the buffer. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, labeled storage vial.

  • Validation: Immediately analyze a small aliquot of the solution via HPLC (see Protocol 2) to confirm the initial concentration and purity (t=0 sample).

  • Storage: Store the validated stock solution at 2-8°C, protected from light. Re-analyze after a set period (e.g., 1 week) to assess stability.

Protocol 2: HPLC Method for Purity and Stability Assessment

Objective: To establish a reliable reversed-phase HPLC method to determine the purity of the compound and quantify its degradation over time.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Dilute the stock solution (from Protocol 1) to a final concentration of approximately 0.1 mg/mL using Mobile Phase A.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • The main peak corresponds to Methyl 2-(aminomethyl)nicotinate.

    • Calculate purity by dividing the main peak area by the total area of all peaks (Area % method).

    • Any new peaks that appear in aged samples are potential degradants. The primary hydrolysis product (2-(aminomethyl)nicotinic acid) will be more polar and should have a shorter retention time.

References

Validation & Comparative

A Comparative Guide to the Vasoactive Potential of Methyl Nicotinate and Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of pharmacologically active pyridine derivatives, nicotinic acid and its esters are foundational scaffolds. Methyl nicotinate is a well-characterized compound, widely recognized for its potent vasodilatory effects. This guide delves into a comparative analysis of methyl nicotinate and a lesser-known structural analog, methyl 2-(aminomethyl)nicotinate hydrochloride. While the former is a staple in topical rubefacients, the latter remains largely unexplored, presenting both a challenge and an opportunity for novel drug discovery.

This document synthesizes available data to contrast these molecules, focusing on their chemical structures, established versus putative mechanisms of action, and provides a robust experimental framework for a head-to-head comparison of their vasodilatory activity.

Structural and Physicochemical Distinctions

The primary difference between the two molecules lies in the substitution on the pyridine ring. Methyl nicotinate is the methyl ester of nicotinic acid (pyridine-3-carboxylic acid). In contrast, this compound features an aminomethyl group (-CH₂NH₂) at the 2-position, in addition to the methyl ester at the 3-position. This substitution is expected to significantly alter the molecule's physicochemical properties, including its polarity, basicity, and steric profile, which in turn can profoundly influence its pharmacological activity.

G cluster_0 Methyl Nicotinate cluster_1 Methyl 2-(aminomethyl)nicotinate HCl a a b b

Caption: Chemical structures of the compared nicotinates.

Pharmacological Profile: The Established vs. The Unexplored

Methyl Nicotinate: A Prostaglandin-Mediated Vasodilator

Methyl nicotinate is a well-documented rubefacient and vasodilator.[1][2] Its mechanism of action, particularly in the skin, is primarily mediated by the release of prostaglandins, especially prostaglandin D2 (PGD2).[1][2][3] This process is initiated by the interaction of the nicotinate moiety with the G-protein coupled receptor GPR109A (also known as HCA₂), which is expressed on epidermal Langerhans cells and keratinocytes.[4][5][6]

Activation of GPR109A triggers a signaling cascade that involves phospholipase A2, leading to the release of arachidonic acid from the cell membrane.[7] Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into various prostaglandins, which act on vascular smooth muscle to cause vasodilation, resulting in the characteristic skin flushing and sensation of warmth.[2][8] Studies have confirmed that inhibition of prostaglandin synthesis significantly reduces the vasodilatory response to topical methyl nicotinate.[2][8]

G MN Methyl Nicotinate GPR109A GPR109A Receptor (Langerhans Cell) MN->GPR109A PLA2 Phospholipase A2 (activated) GPR109A->PLA2 G-protein/β-arrestin signaling AA Arachidonic Acid PLA2->AA releases COX COX Enzymes AA->COX substrate PGs Prostaglandins (PGD2, PGE2) COX->PGs synthesizes Vaso Vasodilation (Skin Flushing) PGs->Vaso

Caption: Signaling pathway of Methyl Nicotinate-induced vasodilation.

This compound: An Unknown Quantity

In stark contrast to its well-studied counterpart, there is a significant lack of publicly available data on the specific biological activity of this compound.[9][10][11] It is primarily documented as a chemical intermediate for the synthesis of other active pharmaceutical ingredients.[11][12]

However, the structural modifications suggest several hypotheses for its potential activity:

  • Altered Receptor Affinity: The aminomethyl group at the 2-position could sterically hinder or otherwise modify the binding of the nicotinate moiety to the GPR109A receptor, potentially reducing or abolishing its vasodilatory activity.

  • Alternative Targets: The introduction of a basic aminomethyl group might confer affinity for different receptors or enzymes, leading to a completely different pharmacological profile. For instance, some nicotinic acid derivatives have shown anti-inflammatory or antifungal properties.[10][13]

  • Prodrug Potential: The compound could act as a prodrug, being metabolized in vivo to a more active form.

Without direct experimental evidence, the activity of this compound remains speculative. This knowledge gap necessitates the development of robust experimental protocols to directly compare its effects to those of methyl nicotinate.

Comparative Activity Summary

The following table summarizes the known and hypothesized properties of the two compounds. This starkly illustrates the need for empirical investigation into the activity of the 2-(aminomethyl) derivative.

FeatureMethyl NicotinateThis compound
Primary Activity Vasodilator, Rubefacient[1][14]Not publicly documented; considered a synthetic intermediate[9][11]
Mechanism of Action GPR109A agonism, leading to Prostaglandin release[4][6][7]Unknown; potentially altered GPR109A affinity or novel targets
Key Signaling Pathway GPR109A -> PLA₂ -> COX -> Prostaglandins[4][7]Undetermined
Established Use Topical preparations for muscle and joint pain[2]Pharmaceutical research and development[12]

Experimental Protocol: Comparative Assessment of Vasodilatory Activity Using Wire Myography

To objectively compare the vasoactive properties of these two compounds, an ex vivo wire myography assay using isolated arterial rings is the gold standard.[15][16] This method allows for the direct measurement of vascular tension in a controlled environment.

Objective: To determine and compare the concentration-dependent vasodilatory effects of Methyl Nicotinate and this compound on pre-constricted rat thoracic aorta rings.

Materials & Reagents:

  • Male Wistar rats (250-300g)

  • Wire myograph system[17]

  • Krebs-Henseleit Solution (KHS)

  • Phenylephrine (PE) for pre-contraction

  • Acetylcholine (ACh) to assess endothelium integrity

  • Test Compounds: Methyl Nicotinate and this compound, dissolved in an appropriate vehicle (e.g., DMSO).

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a Wistar rat in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold KHS.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings. Causality: This size is optimal for mounting on the myograph wires and ensures a uniform response.

  • Mounting and Equilibration:

    • Mount each aortic ring on the stainless-steel jaws of the wire myograph chamber, which is filled with KHS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[15]

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g. Causality: This equilibration period is crucial for the tissue to stabilize and regain its physiological responsiveness.

  • Viability and Endothelium Integrity Check:

    • Induce contraction twice with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • Pre-constrict the rings with a sub-maximal concentration of Phenylephrine (PE, typically 10⁻⁶ M).

    • Once the contraction plateaus, add Acetylcholine (ACh, 10⁻⁵ M). Rings that show >80% relaxation are considered endothelium-intact.[18][19] Causality: This step is critical to determine if any observed vasodilation is dependent on the endothelium, which is a key mechanistic question.

  • Cumulative Concentration-Response Curve Generation:

    • After washing out the ACh and allowing the tissue to recover, pre-constrict the rings again with PE (10⁻⁶ M).

    • Once a stable contraction is achieved, add the test compounds (either Methyl Nicotinate or this compound) in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Record the relaxation response at each concentration. A vehicle control (e.g., DMSO) must be run in parallel to account for any solvent effects.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE.

    • Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.

    • Use appropriate statistical tests (e.g., two-way ANOVA) to compare the curves and determine if there are significant differences in potency and efficacy between the two compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aorta Excise Thoracic Aorta Rings Cut into 2-3mm Rings Aorta->Rings Mount Mount in Myograph Equilibrate (60-90 min) Rings->Mount Viability Check Viability (KCl) Check Endothelium (PE -> ACh) Mount->Viability Contract Pre-constrict with Phenylephrine (PE) Viability->Contract AddCmpd Add Test Compound (Cumulative Doses) Contract->AddCmpd Record Record Relaxation % AddCmpd->Record Plot Plot Dose-Response Curve Record->Plot Calc Calculate EC50 & Emax Plot->Calc

Caption: Experimental workflow for comparative vasodilation assay.

Conclusion and Future Directions

While methyl nicotinate's vasodilatory action is well-established and mechanistically understood, this compound represents a pharmacological enigma. Its structural deviation from the parent compound makes it unlikely to be a simple analog. It may be inactive as a vasodilator, possess a different activity profile entirely, or act through a novel mechanism.

The provided experimental protocol offers a definitive path to elucidate its vasoactive properties. Should this compound demonstrate significant and reproducible vasodilation, further mechanistic studies would be warranted. These could include repeating the myography experiments in the presence of COX inhibitors (like indomethacin) to determine prostaglandin dependency, or in endothelium-denuded rings to assess direct smooth muscle effects. Such investigations are essential to move this compound from a mere synthetic intermediate to a potentially valuable pharmacological tool or therapeutic lead.

References

A Comparative Guide to the Efficacy of Methyl 2-(aminomethyl)nicotinate hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug discovery, the selection of lead compounds is a critical juncture. Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of Methyl 2-(aminomethyl)nicotinate hydrochloride against other nicotinic acid derivatives with established anti-inflammatory, antifungal, and vasodilatory properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on providing a robust comparative framework using data from structurally related and well-characterized analogs.

Introduction to the Nicotinate Scaffold

The pyridine-3-carboxylic acid core of nicotinic acid is a privileged structure in drug design. Its ability to be readily modified at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. This guide will explore three key therapeutic areas where nicotinic acid derivatives have shown significant promise: inflammation, fungal infections, and vasodilation.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory cascade. Several nicotinic acid derivatives have been investigated as potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastric safety profiles.[2][3]

Comparative Performance of Nicotinic Acid Derivatives as COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various nicotinic acid derivatives, providing a clear comparison of their potency and selectivity.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4c 2-(4-chlorophenylamino)nicotinic acid11.520.09128.0[4]
4f 2-(4-methoxyphenylamino)nicotinic acid12.830.08160.4[4]
Isonicotinate 5 isonicotinate of meta-aminophenol-1.42 (µg/mL)-[5]
Celecoxib Standard COX-2 Inhibitor15.20.08190.0[4]
Diclofenac Standard NSAID1.250.215.95[4]
Indomethacin Standard NSAID0.780.531.47[4]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a better gastrointestinal safety profile.

Anti-Inflammatory Signaling Pathway

Nicotinic acid and its derivatives can modulate inflammatory responses through multiple signaling pathways. One key mechanism involves the activation of the G-protein coupled receptor GPR109A, which can lead to the suppression of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[6] Additionally, nicotinic acid has been shown to upregulate Sirtuin 1 (SIRT1), a deacetylase that can inhibit inflammatory processes.[7]

anti_inflammatory_pathway cluster_cell Macrophage / Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Activation GPR109A GPR109A Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A Inhibition SIRT1 SIRT1 Nicotinic_Acid->SIRT1 Upregulation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IKK->NFkappaB Activation IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes SIRT1->NFkappaB Deacetylation & Inhibition

Anti-inflammatory signaling pathway of nicotinic acid derivatives.
Experimental Protocol: Synthesis of 2-(4-chlorophenylamino)nicotinic acid (Compound 4c)

This protocol describes a representative synthesis of a potent anti-inflammatory nicotinic acid derivative.

Objective: To synthesize 2-(4-chlorophenylamino)nicotinic acid.

Materials:

  • 2-chloronicotinic acid

  • 4-chloroaniline

  • Copper powder

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • A mixture of 2-chloronicotinic acid (10 mmol), 4-chloroaniline (12 mmol), potassium carbonate (20 mmol), and a catalytic amount of copper powder in DMF (50 mL) is heated at reflux for 8 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).

  • The resulting mixture is acidified with concentrated HCl to pH 3-4.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure product.

  • The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity: Disrupting Fungal Cell Wall Integrity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Nicotinamide derivatives have shown promising activity against a range of fungi, including the opportunistic pathogen Candida albicans. Their mechanism of action often involves the disruption of the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an attractive therapeutic target.[8][9]

Comparative Performance of Nicotinamide Derivatives against Candida albicans

The following table summarizes the in vitro minimum inhibitory concentration (MIC) values of various nicotinamide derivatives against Candida albicans, providing a direct comparison of their antifungal potency.

Compound IDStructureMIC (µg/mL) against C. albicans SC5314Reference
16g 2-amino-N-(3-isopropylphenyl)nicotinamide0.25[8][9]
11g 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide0.0313 (MIC80)[2]
11h 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide0.0313 (MIC80)[2]
Nicotinamide Parent Compound20 mM (MIC50)[10]
Fluconazole Standard Antifungal0.125 - 0.5[9]

Note: A lower MIC value indicates greater antifungal activity.

Antifungal Mechanism of Action

Several nicotinamide derivatives exert their antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial components of the fungal cell wall.[2] This disruption of cell wall integrity leads to fungal cell death.

antifungal_mechanism cluster_fungal_cell Fungal Cell Nicotinamide_Derivative Nicotinamide Derivative GPI_Biosynthesis GPI Anchor Biosynthesis Pathway Nicotinamide_Derivative->GPI_Biosynthesis Inhibition GPI_Anchored_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchored_Proteins Cell_Lysis Cell Lysis GPI_Biosynthesis->Cell_Lysis Cell_Wall_Assembly Cell Wall Assembly GPI_Anchored_Proteins->Cell_Wall_Assembly Cell_Wall Fungal Cell Wall Cell_Wall_Assembly->Cell_Wall

Antifungal mechanism of action of nicotinamide derivatives.
Experimental Protocol: Synthesis of 2-amino-N-(3-isopropylphenyl)nicotinamide (Compound 16g)

This protocol outlines the synthesis of a potent antifungal nicotinamide derivative.[8][9]

Objective: To synthesize 2-amino-N-(3-isopropylphenyl)nicotinamide.

Materials:

  • 2-aminonicotinic acid

  • 3-isopropylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-aminonicotinic acid (1 mmol) in DMF (10 mL), add EDCI (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-isopropylaniline (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Vasodilatory Effects: Prostaglandin-Mediated Pathway

Methyl nicotinate is well-known for its rubefacient (warming) and vasodilatory effects, which are primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).[9][11] This action is localized to the site of application and is being explored for its therapeutic potential in conditions requiring increased blood flow.

Mechanism of Nicotinate-Induced Vasodilation

Topical application of nicotinic acid esters leads to their penetration into the epidermis and dermis. Here, they activate the GPR109A receptor on Langerhans cells and other skin cells, triggering the synthesis and release of PGD2. PGD2 then acts on its receptor (DP1) on vascular smooth muscle cells, causing relaxation and vasodilation.[12]

vasodilation_pathway cluster_skin Skin Nicotinate_Ester Nicotinic Acid Ester Langerhans_Cell Langerhans Cell Nicotinate_Ester->Langerhans_Cell GPR109A GPR109A Nicotinate_Ester->GPR109A Activation Arachidonic_Acid Arachidonic Acid GPR109A->Arachidonic_Acid Release COX COX Enzymes Arachidonic_Acid->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Synthesis Vascular_Smooth_Muscle Vascular Smooth Muscle Cell PGD2->Vascular_Smooth_Muscle DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Binding Vasodilation Vasodilation DP1_Receptor->Vasodilation

Mechanism of nicotinic acid ester-induced vasodilation.
Structure-Activity Relationship in Vasodilation

The vasodilatory potency of nicotinic acid derivatives is influenced by their chemical structure. For instance, a study on thionicotinic acid derivatives demonstrated that 2-(1-adamantylthio)nicotinic acid was a potent vasorelaxant with an ED50 of 21.3 nM.[1][13] The vasorelaxant effects were found to be endothelium-dependent and mediated by both nitric oxide (NO) and prostacyclin.[1][13] This suggests that modifications to the nicotinic acid scaffold can significantly impact vasodilatory activity and the underlying mechanisms.

Experimental Protocol: Ex Vivo Vasodilation Assay

This protocol describes a common method for evaluating the vasodilatory effects of compounds on isolated blood vessels.

Objective: To assess the vasodilatory effect of a test compound on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Test compound

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

  • Pre-contract the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulatively add the test compound in increasing concentrations to the organ bath.

  • Record the relaxation response as a percentage of the PE-induced contraction.

  • Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation).

  • The involvement of the endothelium can be investigated by mechanically removing it from some rings and comparing the relaxation response to endothelium-intact rings.

Conclusion

While direct experimental data on the efficacy of this compound remains limited in the public domain, this guide provides a comprehensive comparative analysis of its potential based on the well-documented activities of structurally related nicotinic acid and nicotinamide derivatives. The nicotinic acid scaffold has proven to be a fruitful starting point for the development of potent anti-inflammatory and antifungal agents. The vasodilatory properties of nicotinic acid esters are also well-established.

For researchers and drug development professionals, the key takeaway is the significant therapeutic potential residing within the nicotinic acid class of compounds. The provided experimental protocols and comparative data serve as a valuable resource for initiating further investigation into this versatile chemical scaffold and its derivatives, including the less-explored this compound. Future studies are warranted to fully elucidate the biological profile of this specific compound and its potential as a novel therapeutic agent.

References

An Investigative Guide to the Vasodilatory Potential of Methyl 2-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis with Established Vasodilators

This guide provides a comprehensive framework for evaluating the vasodilatory properties of the novel compound, Methyl 2-(aminomethyl)nicotinate hydrochloride. Due to the limited publicly available data on the specific biological activity of this molecule, this document serves as an investigative roadmap for researchers, scientists, and drug development professionals.[1][2] We will explore the potential mechanisms of action based on structurally related compounds and detail the requisite experimental protocols to rigorously characterize its effects in comparison to well-established vasodilators.

Introduction: The Landscape of Vasodilator Therapeutics

Vasodilators are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and heart failure.[3][4] These agents function by relaxing the smooth muscle of blood vessels, leading to their widening and a subsequent reduction in vascular resistance and blood pressure.[4] The therapeutic landscape of vasodilators is diverse, with various classes of drugs each possessing a unique mechanism of action.[3][5] These include:

  • Direct-acting vasodilators: Such as hydralazine and minoxidil, which directly act on the vascular smooth muscle.[3][6]

  • Calcium channel blockers: Like amlodipine and nifedipine, which prevent calcium influx into smooth muscle cells, leading to relaxation.[3][7]

  • Nitrates: Including nitroglycerin, which increase the production of nitric oxide (NO), a potent vasodilator.[3][8]

  • Renin-Angiotensin-Aldosterone System (RAAS) inhibitors: This category includes Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), which interfere with the vasoconstrictive effects of angiotensin II.[3][5]

The subject of this guide, this compound, is a pyridine derivative.[1] While specific data on its vasodilatory effects are scarce, its structural similarity to methyl nicotinate suggests a potential for vascular activity.[1] Methyl nicotinate is known to induce cutaneous vasodilation, primarily through the release of prostaglandins and involvement of local sensory nerves.[9][10][11] This guide will therefore focus on the experimental validation of this hypothesis for this compound and its comparison with standard vasodilators.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical characteristics is crucial for experimental design.

PropertyValueSource
CAS Number 151509-01-2[1][12][13]
Molecular Formula C₈H₁₁ClN₂O₂[1][12]
Molecular Weight 202.64 g/mol [1][12]
Physical Form Solid[1]
Purity Typically ≥97%[1][14]
Storage Conditions 2-8°C, Inert atmosphere[1][2]

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the lack of direct evidence, we hypothesize that this compound may share a similar mechanism of action with methyl nicotinate. This proposed pathway is illustrated below.

cluster_membrane Vascular Smooth Muscle Cell Membrane Methyl_2_aminomethyl_nicotinate_hydrochloride Methyl 2-(aminomethyl)nicotinate hydrochloride Receptor Putative Receptor Methyl_2_aminomethyl_nicotinate_hydrochloride->Receptor Binds PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Substrate for PGs Prostaglandins (e.g., PGD2, PGE2) COX->PGs Synthesizes PG_Receptor Prostaglandin Receptor PGs->PG_Receptor Binds AC Adenylyl Cyclase PG_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Vasodilation Vasodilation Myosin_LC_Kinase->Vasodilation Leads to

Caption: Proposed prostaglandin-mediated vasodilation pathway for this compound.

Experimental Protocols for Vasodilatory Characterization

To rigorously assess the vasodilatory potential of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Assessment of Vasodilation using Wire Myography

This protocol allows for the direct measurement of a compound's effect on isolated blood vessels.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Male Wistar Rat) B Isolate Thoracic Aorta or Mesenteric Artery A->B C Cut Arterial Rings (2-3 mm) B->C D Mount Rings on Wire Myograph C->D E Equilibrate in Krebs-Henseleit Solution (95% O2 / 5% CO2, 37°C) D->E F Standardize Resting Tone E->F G Pre-contract with Phenylephrine (PE) or KCl F->G H Assess Endothelium Integrity with Acetylcholine (ACh) G->H I Cumulative Addition of Test Compound H->I J Record Changes in Isometric Force I->J K Construct Dose-Response Curve J->K L Calculate EC50 and Maximal Relaxation K->L

Caption: Workflow for in vitro vasodilation assessment using wire myography.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.

    • Carefully dissect the thoracic aorta or mesenteric artery and place it in cold Krebs-Henseleit Solution.

    • Under a dissecting microscope, remove adherent connective tissue and cut the artery into 2-3 mm rings.

  • Experimental Setup:

    • Mount the arterial rings on the stainless-steel jaws of a wire myograph system.

    • Submerge the rings in organ baths containing Krebs-Henseleit Solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes, adjusting the tension periodically until a stable baseline is achieved.

  • Experimentation:

    • Induce a sustained contraction with a submaximal concentration of a vasoconstrictor like phenylephrine or norepinephrine.

    • Once the contraction has plateaued, assess the integrity of the endothelium by adding acetylcholine. A relaxation of >80% indicates a healthy endothelium.

    • After washing and re-establishing a stable baseline, pre-contract the rings again and then cumulatively add increasing concentrations of this compound.

  • Data Analysis:

    • Record the changes in isometric tension using a force transducer and data acquisition system.

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and the maximal relaxation (Eₘₐₓ).

In Vivo Assessment of Blood Pressure in Animal Models

This protocol evaluates the effect of the compound on systemic blood pressure in a living organism.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Animal Model (e.g., Spontaneously Hypertensive Rat - SHR) B Surgical Implantation of Telemetry Transmitter or Arterial Catheter A->B C Allow for Post-Surgical Recovery (7-10 days) B->C D Record Baseline Blood Pressure and Heart Rate C->D E Administer Test Compound (e.g., Intravenous, Oral) D->E F Continuously Monitor Cardiovascular Parameters E->F G Calculate Mean Arterial Pressure (MAP) F->G H Determine Onset and Duration of Action G->H I Compare Dose-Dependent Effects on Blood Pressure H->I

Caption: Workflow for in vivo blood pressure measurement.

Step-by-Step Methodology:

  • Animal Model Selection and Preparation:

    • Utilize an appropriate animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR), which is a well-established model for primary hypertension.[15]

    • Under anesthesia, surgically implant a radiotelemetry transmitter with the catheter inserted into the carotid artery for continuous blood pressure monitoring.[16][17] Alternatively, for acute studies, an intra-arterial catheter can be used.[18][19]

    • Allow the animals to recover for at least one week to ensure stable baseline cardiovascular parameters.[17]

  • Experimental Procedure:

    • Record baseline blood pressure and heart rate for a sufficient period to establish a stable diurnal rhythm.

    • Administer this compound via a suitable route (e.g., intravenous bolus, infusion, or oral gavage).

    • Continuously monitor blood pressure, heart rate, and activity levels for several hours to days, depending on the expected duration of action.

  • Data Analysis:

    • Analyze the telemetered data to determine the change in mean arterial pressure (MAP) from baseline.

    • Characterize the pharmacokinetic and pharmacodynamic profile, including the onset of action, time to peak effect, and duration of the hypotensive response.

    • Perform dose-response studies to establish the potency of the compound in vivo.

Comparative Analysis with Known Vasodilators

The experimental data obtained for this compound should be compared against a panel of established vasodilators with different mechanisms of action.

ParameterThis compoundSodium Nitroprusside (NO Donor)Verapamil (Calcium Channel Blocker)Hydralazine (Direct-acting)
Mechanism of Action Hypothetically Prostaglandin-mediatedNitric Oxide DonorL-type Calcium Channel BlockerDirect smooth muscle relaxant
In Vitro EC₅₀ (M) To be determined~10⁻⁸~10⁻⁷~10⁻⁶
In Vitro Eₘₐₓ (%) To be determined~100~100~90
In Vivo Potency To be determinedHighModerateModerate
Onset of Action To be determinedRapidModerateSlow
Duration of Action To be determinedShortLongLong
Endothelium Dependency To be determinedIndependentIndependentIndependent

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the vasodilatory properties of this compound. The proposed experiments will elucidate its mechanism of action, potency, and efficacy in comparison to established therapeutic agents. Should this compound demonstrate significant vasodilatory activity, further investigations into its safety profile, oral bioavailability, and potential for tachyphylaxis will be warranted. The data generated from these studies will be critical in determining its potential as a novel cardiovascular therapeutic.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 2-(aminomethyl)nicotinate hydrochloride Against Established 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This guide presents a comprehensive framework for the initial characterization and benchmarking of a novel research compound, Methyl 2-(aminomethyl)nicotinate hydrochloride, against two well-characterized 2-aminopyridine derivatives: the K-ATP channel opener Pinacidil and the selective neuronal potassium channel opener (SNEPCO) Flupirtine.[4][5] While specific biological activity for this compound is not yet publicly documented, its structure merits a systematic evaluation.[6][7] This document provides field-proven, detailed protocols for assessing pharmacological activity and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The objective is to establish a robust, validated workflow that enables researchers to make data-driven decisions in the early stages of drug discovery, contextualizing the performance of a novel compound within the broader landscape of its chemical class.

Introduction: The Strategic Imperative for Benchmarking

In drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges and high attrition rates. Early, rigorous benchmarking against established compounds is not merely a procedural step but a strategic necessity.[8][9] It provides essential context, helps identify potential liabilities, and allows for the strategic allocation of resources to candidates with the highest probability of success.[8]

The 2-aminopyridine moiety is a versatile pharmacophore known to interact with a wide array of biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs), leading to diverse pharmacological effects such as analgesic, anti-inflammatory, and antihypertensive actions.[5][10][11] this compound (CAS: 151509-01-2) is a functionalized derivative within this class.[12][13] Its aminomethyl and methyl ester groups offer reactive handles for further chemical modification, making it an intriguing building block.[7] However, without a defined biological profile, a systematic screening cascade is required to uncover its potential.

This guide will therefore use Pinacidil and Flupirtine as reference compounds.

  • Pinacidil: An ATP-sensitive potassium channel (K-ATP) opener that produces peripheral vasodilation, serving as a benchmark for cardiovascular-related activity.[4][14][15]

  • Flupirtine: A centrally-acting analgesic that functions as a selective neuronal potassium channel opener.[16][17] Despite its withdrawal from the market due to hepatotoxicity, its well-defined neuro-pharmacological profile makes it an invaluable benchmark for compounds potentially targeting the central nervous system.[17]

By comparing our novel compound against these two agents, we can begin to triangulate its potential therapeutic utility and liabilities.

The Benchmarking Workflow: A Phased Approach

A successful benchmarking campaign follows a logical, tiered progression from broad, high-throughput screening to more specific, in-depth characterization. This ensures that resources are focused on the most promising assays and that data from one stage informs the experimental design of the next.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional & Selectivity Profiling cluster_2 Phase 3: Early ADME & Physicochemical Profiling cluster_3 Phase 4: Data Synthesis & Decision a Compound Acquisition (Test + Benchmarks) b Target Binding Affinity (Radioligand Competition Assay) a->b c Cellular Functional Potency (e.g., cAMP Assay) b->c Hits e Aqueous Solubility b->e d Preliminary Selectivity (Counter-Screening) c->d f Metabolic Stability (Liver Microsomes) c->f g Plasma Protein Binding d->g h Comprehensive Profile Analysis (Go / No-Go Decision) d->h e->h f->h g->h

Caption: A tiered workflow for small molecule benchmarking.

Methodologies & Experimental Protocols

The trustworthiness of any benchmarking guide rests on the rigor and reproducibility of its methods.[18] The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Pharmacological Profiling

Causality: This assay is the gold standard for determining a compound's binding affinity (Kᵢ) for a specific target receptor.[19][20] It measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor. A lower Kᵢ value indicates higher binding affinity. This initial screen is fundamental to identifying if the compound engages the intended target.

  • Objective: To determine the inhibitory constant (Kᵢ) of test compounds at a hypothetical Gαs-coupled GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radioligand (e.g., [³H]-agonist) with known Kd.

    • Test Compounds: Methyl 2-(aminomethyl)nicotinate HCl, Pinacidil, Flupirtine (solubilized in DMSO).

    • Non-specific binding control: High concentration of a known, unlabeled antagonist.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds across a range of concentrations (e.g., 10 µM to 0.1 nM in semi-log dilutions). Include wells for "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + non-specific control).

    • Radioligand Addition: Add the radioligand to all wells at a final concentration at or below its Kd value. This ensures the assay is sensitive to competition.[20]

    • Receptor Addition: Add the cell membranes to all wells to initiate the binding reaction. The amount of receptor protein should be optimized to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion artifacts.[20]

    • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

    • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through the GF/C filter mat, which traps the receptor-bound radioligand. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.[19]

    • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in each well using a microplate counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

      • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: A binding event does not guarantee a biological response. Functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).[21][22] For a Gαs-coupled receptor, agonist activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[23][24]

Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR G_Protein Gs Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (Cellular Response) cAMP->PKA activates

Caption: Simplified Gs-coupled GPCR signaling pathway.
  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of test compounds.

  • Materials:

    • HEK293 cells stably expressing the target GPCR.

    • Assay Medium: Serum-free DMEM with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test Compounds and a known reference agonist.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Cell Plating: Seed the cells in 96-well or 384-well plates and grow to ~90% confluency.

    • Compound Addition: Remove growth media and add assay medium containing the test compounds at various concentrations. Include a reference agonist for the positive control.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis:

      • Plot the cAMP signal against the log concentration of the compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).

      • Normalize the data to the response of the reference agonist (100% efficacy).

Early ADME & Physicochemical Profiling

Causality: Poor pharmacokinetic properties are a major cause of drug failure.[25] Early in vitro ADME assays provide critical data on a compound's potential bioavailability and metabolic fate, guiding chemical optimization efforts.[26][27][28]

  • Objective: To measure the solubility of a compound in a physiologically relevant buffer (Phosphate Buffered Saline, pH 7.4).

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to PBS (pH 7.4) in a 96-well plate to achieve a target final concentration (e.g., 100 µM).

    • Shake the plate for 2 hours at room temperature to allow for precipitation of excess compound.

    • Filter the plate to remove any precipitate.

    • Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS against a standard curve.

  • Objective: To assess the rate of metabolic degradation of a compound by key drug-metabolizing enzymes.

  • Procedure:

    • Incubate the test compound (e.g., at 1 µM) with pooled HLM and an NADPH-regenerating system (cofactor for CYP450 enzymes) at 37°C.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to measure the percentage of the parent compound remaining.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.

  • Objective: To determine the fraction of a compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[28]

  • Procedure:

    • Use a Rapid Equilibrium Dialysis (RED) device.

    • Add the test compound to human plasma in the sample chamber of the RED device.

    • Add buffer (PBS, pH 7.4) to the buffer chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the Fraction Unbound (fu) = Concentration in buffer / Concentration in plasma.

Results & Discussion: A Comparative Analysis

To illustrate the utility of this framework, the following tables summarize hypothetical but plausible data for our test compound and benchmarks.

Table 1: Pharmacological Profile at Hypothetical Target GPCR-X

Compound Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM) Functional Efficacy (% vs. Ref)
Methyl 2-(aminomethyl)nicotinate HCl 120 450 85% (Agonist)
Pinacidil >10,000 No Activity 0%

| Flupirtine | 8,500 | No Activity | 0% |

Table 2: Early ADME & Physicochemical Profile

Compound Aqueous Solubility (µM) HLM Stability (t₁/₂ min) Plasma Protein Binding (% Bound)
Methyl 2-(aminomethyl)nicotinate HCl 95 45 65%
Pinacidil 50 >60 70%

| Flupirtine | 25 | 20 | 90% |

Expert Interpretation:
  • Pharmacological Activity: Methyl 2-(aminomethyl)nicotinate HCl demonstrates moderate affinity (Kᵢ = 120 nM) and sub-micromolar functional potency (EC₅₀ = 450 nM) as an agonist at the hypothetical GPCR-X. Crucially, the benchmark compounds Pinacidil and Flupirtine show no activity at this target, suggesting our test compound possesses a distinct pharmacological profile and is not a potassium channel opener. This initial finding warrants a broader selectivity screen to identify its primary target and rule out off-target activities.

  • Physicochemical & ADME Properties: The test compound exhibits favorable properties compared to the benchmarks. Its aqueous solubility (95 µM) is good, which is a positive attribute for potential oral absorption.[26] Its metabolic stability in HLM (t₁/₂ = 45 min) is moderate, suggesting it is not rapidly cleared by the liver but may undergo first-pass metabolism. This is an improvement over Flupirtine (t₁/₂ = 20 min) in this hypothetical scenario. The plasma protein binding is moderate (65%), leaving a significant fraction of the drug unbound and available to interact with its target.

Conclusion and Future Directions

This guide establishes a foundational, multi-parameter framework for benchmarking novel 2-aminopyridine derivatives. Through the lens of our hypothetical data, this compound emerges as a compound with a unique pharmacological profile and a promising early ADME signature, distinct from the established benchmarks Pinacidil and Flupirtine.

The data-driven next steps would be:

  • Target Deconvolution: Initiate a broad screening campaign against a panel of receptors and kinases to identify the primary biological target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogues to improve potency and optimize ADME properties, guided by the initial data.

  • In Vivo Pharmacokinetics: If potency is improved, advance the lead compound to in vivo PK studies in rodents to assess bioavailability and clearance.

By systematically applying this benchmarking logic, research teams can efficiently triage new chemical entities, focusing resources on those with the most compelling and scientifically validated therapeutic potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)nicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)nicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.